Product packaging for 2,4-Dichloro-6-methylnicotinonitrile(Cat. No.:CAS No. 38367-36-1)

2,4-Dichloro-6-methylnicotinonitrile

Cat. No.: B1588999
CAS No.: 38367-36-1
M. Wt: 187.02 g/mol
InChI Key: BZKGFMCVNLCEJA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B1588999 2,4-Dichloro-6-methylnicotinonitrile CAS No. 38367-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGFMCVNLCEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460839
Record name 2,4-DICHLORO-6-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38367-36-1
Record name 2,4-DICHLORO-6-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,4-Dichloro-6-methylnicotinonitrile" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile

Chemical Abstract Service (CAS) Number: 38367-36-1[1][2][3][4]

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile functional group.[5] Its strategic placement of reactive sites—specifically the chlorine atoms which can be selectively substituted—and the electronically influential nitrile group make it a highly valuable and versatile intermediate in synthetic chemistry. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on its utility for researchers in the agrochemical and pharmaceutical sciences. Its primary significance lies not as an end-product, but as a foundational scaffold for constructing more complex, biologically active molecules.

Physicochemical Properties and Identification

The molecular architecture of this compound dictates its reactivity and physical characteristics. The two chlorine atoms act as leaving groups in nucleophilic substitution reactions, while the nitrile group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring.

PropertyValueSource(s)
CAS Number 38367-36-1[1][2][3]
Molecular Formula C₇H₄Cl₂N₂[1][2]
Molecular Weight 187.03 g/mol [1][2]
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrile[1]
Synonyms 2,4-dichloro-6-methyl-nicotinonitrile, 3-Pyridinecarbonitrile, 2,4-dichloro-6-methyl-[1][4]
Appearance White to light yellow crystalline powder[5]
Solubility Sparingly soluble in water[5]

Synthesis and Manufacturing

The industrial production of this compound is achieved through multi-step synthetic pathways. A common strategy involves the construction of the substituted pyridine ring followed by chlorination.

Exemplary Synthetic Workflow

A representative synthesis involves the condensation of starting materials to form a cyanopyridine precursor, which is then subjected to chlorination to yield the final product.

  • Step 1: Condensation Reaction: The synthesis often begins with the reaction of materials like (E)-4-(dimethylamino)but-3-en-2-one with malononitrile.[6] This condensation reaction, typically catalyzed by a base, forms the core pyridine ring structure.

  • Step 2: Chlorination: The resulting intermediate is then treated with potent chlorinating agents, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), at elevated temperatures.[6][7] This step replaces hydroxyl groups on the pyridine ring with chlorine atoms, affording the target this compound. The reaction must be conducted under controlled conditions in a fume hood due to the exothermic nature and evolution of hydrogen chloride gas.[7]

Synthesis_Workflow Start Starting Materials ((E)-4-(dimethylamino)but-3-en-2-one + Malononitrile) Intermediate Condensation & Ring Formation Start->Intermediate Base Catalyst Chlorination Chlorination (POCl₃ / PCl₅) Intermediate->Chlorination Pyridine Precursor Product This compound Chlorination->Product

Caption: Generalized synthesis workflow for this compound.

Core Applications and Mechanistic Insights

The utility of this compound stems from its role as a key building block for diverse, high-value chemicals.

Agrochemicals

This compound serves as a crucial intermediate in the synthesis of certain pesticides, particularly neonicotinoids.[5] These insecticides are potent agonists of insect nicotinic acetylcholine receptors (nAChRs). Their mechanism of action involves binding to these receptors in the central nervous system of insects, leading to overstimulation, paralysis, and death.[5][8] The selectivity for insect over mammalian nAChRs is a key feature of this class of compounds, though concerns about their impact on non-target pollinators have led to restrictions on their use in some regions.[8]

Pharmaceutical Research and Drug Development

In medicinal chemistry, the dichlorinated methylnicotinonitrile scaffold provides a robust platform for generating novel therapeutic agents. The two chlorine atoms offer differential reactivity, allowing for sequential and site-selective nucleophilic substitutions to build molecular complexity. Furthermore, the nitrile group is a valuable pharmacophore that can participate in key binding interactions or serve as a metabolic block.[9][10]

  • Thyroid Hormone Receptor (THR) Agonists: Derivatives of dichlorinated pyridines have been explored in the development of highly selective THR-β agonists.[11] One such compound, MGL-3196 (Resmetirom), which incorporates a related dichlorinated phenyl structure, has been successful in clinical trials for treating dyslipidemia by targeting THR-β in the liver.[11] This demonstrates the potential of the chlorinated heterocyclic scaffold in designing receptor-selective drugs.

  • Central Nervous System (CNS) Agents: Related compounds, such as 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile, have been used to synthesize potent and brain-penetrant positive allosteric modulators (PAMs) of the muscarinic M4 receptor.[12] These modulators are being investigated in preclinical models of schizophrenia, highlighting the scaffold's applicability to CNS drug discovery.[12]

Application_Scaffold cluster_agrochemical Agrochemicals cluster_pharma Pharmaceuticals Core This compound (Scaffold) Agro Neonicotinoid Precursors Core->Agro Functionalization Pharma_THR THR-β Agonist Analogs Core->Pharma_THR Functionalization Pharma_CNS CNS Agent Analogs (M4 PAMs) Core->Pharma_CNS Functionalization Agro_Target Insect nAChRs Agro->Agro_Target Target Pharma_Target_THR Dyslipidemia Treatment Pharma_THR->Pharma_Target_THR Application Pharma_Target_CNS Schizophrenia Models Pharma_CNS->Pharma_Target_CNS Application

Caption: Role as a versatile scaffold for agrochemical and pharmaceutical agents.

Analytical Methodologies

The identification and quantification of this compound and its derivatives are typically performed using standard chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the analysis of volatile and semi-volatile chlorinated organic compounds. The technique provides both retention time for identification and a mass spectrum for structural confirmation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the parent compound and any synthesized derivatives, confirming the positions of substituents on the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is used for purity assessment and quantification, especially for less volatile derivatives developed during drug discovery programs.

Safety, Handling, and Toxicology

As with many chlorinated organic intermediates, this compound requires careful handling. It is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
Personal Protection Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[14]
First Aid In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison control center.[14][16]

Disposal: The compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should not be released into the environment.[14]

Conclusion

This compound (CAS: 38367-36-1) is a chemical intermediate of significant strategic importance. Its value is not in its direct application but in the potential unlocked by its versatile structure. For researchers in agrochemical synthesis and pharmaceutical drug discovery, it represents a readily available, functionalizable scaffold for creating novel molecules with tailored biological activities. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory and beyond.

References

"2,4-Dichloro-6-methylnicotinonitrile" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-methylnicotinonitrile

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with two reactive chlorine atoms, a methyl group, and a cyano group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling researchers to introduce diverse functionalities and tailor the properties of the resulting compounds for specific applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature. The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrile[1]
Synonyms 2,4-Dichloro-6-methyl-3-pyridinecarbonitrile[1]
CAS Number 38367-36-1[1]
Molecular Formula C₇H₄Cl₂N₂[1]
Molecular Weight 187.02 g/mol [1]
Appearance Light yellow powder/solid[2]
Melting Point 157 - 161 °C[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the chlorination of a suitable pyridine precursor. A common strategy involves the use of phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert hydroxyl or N-oxide functionalities into chloro groups.

A plausible synthetic pathway is illustrated below:

Synthesis_of_2_4_Dichloro_6_methylnicotinonitrile Precursor 2,4-Dihydroxy-6- methylnicotinonitrile Intermediate Tautomeric Mixture Precursor->Intermediate Tautomerization Product 2,4-Dichloro-6- methylnicotinonitrile Intermediate->Product POCl₃ / Heat

Caption: Plausible synthetic route for this compound.

The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards nucleophilic attack, making the chloro groups effective leaving groups. The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position due to greater activation by the ring nitrogen. This differential reactivity can be exploited for the regioselective synthesis of monosubstituted derivatives.

Spectroscopic Analysis

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.5-2.7 ppm, and a singlet for the aromatic proton on the pyridine ring, likely appearing further downfield.

    • ¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring. The carbons attached to the chlorine atoms will exhibit characteristic chemical shifts. PubChem provides access to experimental ¹³C NMR data for this compound.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Other characteristic bands for C-Cl bonds and aromatic C-H and C=C bonds will also be present.[3]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[6] The nitrile group is a recognized pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7][8]

The true synthetic utility of this compound lies in the sequential or simultaneous displacement of its two chlorine atoms with various nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of diverse libraries of compounds for biological screening.

Applications_in_Drug_Discovery Scaffold 2,4-Dichloro-6- methylnicotinonitrile Reaction1 Nucleophilic Substitution (Nu¹H) Scaffold->Reaction1 Product1 Monosubstituted Intermediate Reaction1->Product1 Reaction2 Nucleophilic Substitution (Nu²H) Product2 Disubstituted Product Library Reaction2->Product2 Product1->Reaction2

Caption: Role as a versatile scaffold in creating compound libraries.

This synthetic flexibility enables the exploration of the chemical space around the pyridine core, which is a privileged structure in many biologically active molecules. By introducing different substituents, researchers can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile, including potency, selectivity, and pharmacokinetics.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, step-by-step protocol for the reaction of this compound with a generic primary amine.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents) followed by the base (1.2 equivalents). The base is used to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-6-methylnicotinonitrile derivative.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data sheets, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can also cause skin and serious eye irritation.[9][10]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

In case of accidental exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.[12]

References

"2,4-Dichloro-6-methylnicotinonitrile" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile: Physicochemical Properties and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Centered on its fundamental physicochemical properties, including a precise molecular weight of approximately 187.03 g/mol , this document delves into the compound's structural significance, synthetic utility, and strategic applications in drug discovery and materials science. We will explore the nuanced roles of its nitrile and chloro functional groups, which impart unique reactivity and make it a versatile intermediate for creating complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's capabilities in their synthetic endeavors, offering field-proven insights, detailed protocols, and critical safety information.

Introduction to a Versatile Pyridine Scaffold

This compound is a substituted pyridine derivative whose value in research and development is anchored by its trifunctional nature. The pyridine ring provides a stable aromatic core, while the two distinct chlorine atoms and the nitrile group offer orthogonal handles for chemical modification. The strategic placement of these groups—particularly the electron-withdrawing nitrile and chloro substituents—activates the pyridine ring for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

The nicotinonitrile framework itself is a well-established pharmacophore found in numerous biologically active compounds. The nitrile (cyano) group is far more than a simple structural component; it is a versatile functional group known to enhance pharmacokinetic profiles, participate in critical binding interactions as a hydrogen bond acceptor, and even act as a reactive "warhead" for covalent inhibitors.[1][2] This guide will elucidate the core properties of this compound, providing the foundational knowledge necessary for its effective application in complex synthesis campaigns.

Core Physicochemical Properties

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data required for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource(s)
Molecular Weight 187.02 g/mol (Computed) 187.03 g/mol (Commonly Listed)[3][4][5][6]
Molecular Formula C₇H₄Cl₂N₂[3][4][5]
Exact Mass 185.9751535 Da[3]
CAS Number 38367-36-1[3][4][6][7]
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrile[3]
Common Synonyms 2,4-Dichloro-6-methyl-3-pyridinecarbonitrile[3]
Appearance Light yellow powder solid[8]

The molecular weight is a critical parameter in drug discovery, influencing properties such as solubility, permeability, and overall developability. With a molecular weight under 500 Da, this compound and its derivatives are well-positioned to comply with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

The Strategic Role of the Nitrile Group in Drug Design

The inclusion of a nitrile group in a molecular scaffold is a deliberate design choice in medicinal chemistry. Its unique electronic properties and small size allow it to serve multiple functions, which is a key reason for the utility of building blocks like this compound.

Nitrile_Roles Nitrile Nitrile Group (C≡N) in Drug Design HBA Hydrogen Bond Acceptor (Mimics Carbonyl) Nitrile->HBA Binding Metabolic Metabolic Blocker (Prevents Oxidation) Nitrile->Metabolic Pharmacokinetics Covalent Covalent Warhead (Reacts with Cys, Ser) Nitrile->Covalent Inhibition Dipole Dipole & Polarity (Modulates Solubility) Nitrile->Dipole Physicochemical Profile

Key functional roles of the nitrile group in medicinal chemistry.

As illustrated, the nitrile can act as a bioisostere of a carbonyl group, accepting hydrogen bonds from protein active sites.[1] Its resistance to metabolic degradation at the cyano carbon can block unwanted P450 oxidation, extending a drug's half-life. Furthermore, its electrophilic character can be tuned to enable covalent bond formation with nucleophilic residues (e.g., cysteine) in an enzyme's active site, a strategy that has gained significant traction for developing highly potent and selective inhibitors.[2]

Synthetic Utility and Experimental Workflow

The primary value of this compound lies in its capacity for sequential, regioselective functionalization. The two chlorine atoms at the C2 and C4 positions of the pyridine ring have different electronic environments, allowing one to be substituted preferentially over the other under carefully controlled conditions. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthetic_Workflow Start This compound SNAr Regioselective SNAr (e.g., with R-NH₂ or R-OH) Start->SNAr MonoSub Monosubstituted Intermediate SNAr->MonoSub 1st Nucleophile SecondSNAr Second SNAr (Harsher Conditions) MonoSub->SecondSNAr NitrileMod Nitrile Modification (Hydrolysis/Reduction) MonoSub->NitrileMod DiSub Disubstituted Product SecondSNAr->DiSub 2nd Nucleophile DiSub->NitrileMod Final Final Target Molecule NitrileMod->Final

Conceptual workflow for the functionalization of this compound.
Exemplar Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a generalized procedure for the monosubstitution of this compound with an amine nucleophile. The choice of solvent, base, and temperature is critical for achieving high regioselectivity and yield.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative. Substitution at the C4 position is often favored due to electronic factors.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or N,N-Dimethylformamide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq). The base is crucial to scavenge the HCl generated during the reaction, driving it to completion.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitate (e.g., DIPEA·HCl) has formed, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired monosubstituted product.

Causality and Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of a new, more polar product. The choice of a non-nucleophilic base like DIPEA prevents competition with the primary amine nucleophile. This systematic approach ensures reproducibility and high purity of the intermediate, which is essential for subsequent synthetic steps.

Safety and Handling

As a chlorinated and nitrile-containing organic compound, this compound must be handled with appropriate care. Reviewing the Safety Data Sheet (SDS) is mandatory before use.[5]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][9][10]

  • Irritation: Causes skin irritation and serious eye irritation.[4][9]

  • Respiratory: May cause respiratory irritation.[4]

Recommended Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[9][11]

  • Handling: Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a high-value synthetic intermediate defined by its precise molecular weight of ~187.03 g/mol and its versatile trifunctional scaffold. Its strategic importance is derived from the differential reactivity of its two chloro substituents and the multifaceted roles the nitrile group can play in modulating biological activity and physicochemical properties. By understanding its core characteristics and employing robust synthetic methodologies, researchers can effectively utilize this compound to build complex molecules for applications ranging from drug discovery to advanced materials.

References

Navigating the Physicochemical Landscape of Dichloromethylnicotinonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of 2,4-Dichloro-6-methylnicotinonitrile and its Isomeric Counterpart

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's physicochemical properties is fundamental to its application. This guide delves into the properties of this compound, a substituted pyridine derivative of interest in medicinal and materials chemistry. A conspicuous challenge in the analytical landscape of this compound is the limited availability of experimentally determined data, most notably its melting point.

This guide will first address the current state of knowledge regarding this compound (CAS 38367-36-1). Subsequently, to provide a comprehensive and practical framework, we will present a detailed analysis of its closely related and well-characterized isomer, 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4). This isomeric comparison will serve as a valuable reference, offering insights into the synthesis, characterization, and handling of this class of compounds.

Part 1: this compound: An Overview of Available Data

This compound is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂N₂.[1][2] While computational data and basic identifiers are available, a survey of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point.

Physicochemical Properties (Computational)
PropertyValueSource
Molecular Weight187.02 g/mol PubChem[1]
Molecular FormulaC₇H₄Cl₂N₂PubChem[1]
IUPAC Name2,4-dichloro-6-methylpyridine-3-carbonitrilePubChem[1]
CAS Number38367-36-1PubChem[1]
XLogP32.6PubChem[1]
Safety and Handling

Hazard statement codes associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Precautionary statements advise avoiding breathing dust and recommend thorough washing after handling, as well as using protective gloves and eye protection.[2]

Part 2: A Case Study on 2,6-Dichloro-4-methylnicotinonitrile: Synthesis, Properties, and Melting Point Determination

In contrast to its 2,4-dichloro isomer, 2,6-Dichloro-4-methylnicotinonitrile is a well-documented compound, frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its established physicochemical properties, including a defined melting point range, make it an excellent case study.

Physicochemical Properties (Experimental)
PropertyValueSource
Melting Point108-112 °CLookchem[4]
114-118 °CGuidechem[3]
Boiling Point118 °C / 5 mmHgLookchem[4]
AppearanceWhite to off-white crystalline solidGuidechem[3]
SolubilitySparingly soluble in waterGuidechem[3]
Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

A common synthetic route to 2,6-Dichloro-4-methylnicotinonitrile involves the chlorination of a dihydroxy precursor.[3] The causality behind this experimental choice lies in the robust and high-yielding nature of this transformation, converting the hydroxyl groups into more reactive chloro groups, which are valuable for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Chlorination

  • Reactant Charging: In a heavy-walled pressure tube, combine 3-Cyano-2,6-dihydroxy-4-methylpyridine (10 g, 0.07 mol) and phosphorus oxychloride (25 mL, 0.27 mol).

  • Reaction Sealing and Heating: Securely seal the tube and place it in an oil bath. Heat the mixture to a temperature range of 150-180°C for 8 hours.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice. This step is critical for hydrolyzing the excess phosphorus oxychloride and precipitating the product.

  • Isolation and Purification: Collect the resulting light brown precipitate by filtration, wash thoroughly with water, and dry to yield the final product.

Synthesis_Workflow Reactants 3-Cyano-2,6-dihydroxy-4-methylpyridine + Phosphorus Oxychloride Reaction Heat at 150-180°C for 8h in a sealed tube Reactants->Reaction Quenching Pour onto crushed ice Reaction->Quenching Filtration Filter and wash with water Quenching->Filtration Product 2,6-Dichloro-4-methylnicotinonitrile Filtration->Product

Caption: Synthetic workflow for 2,6-Dichloro-4-methylnicotinonitrile.

Determination of Melting Point: A Self-Validating System

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The protocol described below is a self-validating system, as consistent results from multiple determinations enhance the trustworthiness of the measurement.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline 2,6-Dichloro-4-methylnicotinonitrile.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Approximate Range): Heat the sample rapidly to determine an approximate melting range. Observe the sample for the initial signs of melting (the appearance of liquid) and the point at which the entire sample becomes liquid.

  • Slow Heating (Precise Measurement): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the slow heating measurement with a fresh sample to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Validation Powder Powder the crystalline sample Load Load into a capillary tube (2-3 mm) Powder->Load RapidHeat Rapid heating to find approximate melting range Load->RapidHeat SlowHeat Slow heating (1-2°C/min) near the melting point RapidHeat->SlowHeat Record Record T1 (first liquid) and T2 (all liquid) SlowHeat->Record Repeat Repeat with a fresh sample to ensure reproducibility Record->Repeat

Caption: Workflow for melting point determination.

Part 3: Applications in Drug Development and Agrochemicals

The reactivity of the chlorine atoms in 2,6-Dichloro-4-methylnicotinonitrile makes it a versatile building block. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the chloro substituents for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is harnessed in the synthesis of:

  • Agrochemicals: It serves as a key intermediate in the production of neonicotinoid insecticides.[3] These compounds act on the central nervous system of insects.

  • Pharmaceuticals: The scaffold is used in the development of compounds with potential therapeutic activities.[3] Research has explored its derivatives for various biological targets.

Conclusion

While the experimental melting point of this compound remains to be authoritatively documented, a thorough understanding of its well-characterized isomer, 2,6-Dichloro-4-methylnicotinonitrile, provides a robust framework for researchers. The detailed protocols for synthesis and melting point determination, grounded in principles of causality and self-validation, offer a practical guide for those working with this class of compounds. The distinct properties and applications of these isomers underscore the importance of precise structural characterization in chemical and pharmaceutical development.

References

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its utility as a synthetic intermediate hinges on its reactivity and, critically, its solubility in various solvent systems. A thorough understanding of its solubility profile is paramount for efficient reaction design, purification, formulation, and biological screening. This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines robust experimental protocols for determining its thermodynamic and kinetic solubility, and details analytical methodologies for its accurate quantification.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. This compound is a halogenated aromatic nitrile. The presence of two chlorine atoms and a nitrile group significantly influences its polarity and hydrogen bonding capacity.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂--INVALID-LINK--[1]
Molecular Weight 187.03 g/mol --INVALID-LINK--[1]
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrile--INVALID-LINK--[1]
Predicted LogP 2.6--INVALID-LINK--[1]
Predicted Water Solubility Low (based on isomer data)--INVALID-LINK--[2]

The predicted LogP value of 2.6 suggests that the compound is moderately lipophilic, which would indicate a preference for non-polar organic solvents over water. The data for the related isomer, 2,6-Dichloro-4-methylnicotinonitrile, shows a low water solubility of 0.4 g/L, further supporting the prediction of poor aqueous solubility for the title compound[2].

Experimental Determination of Solubility

To provide actionable data for laboratory applications, both thermodynamic and kinetic solubility assays are recommended. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a high-throughput assessment relevant for early-stage drug discovery.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method[3]. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. For accurate results, centrifuge the samples to pellet any suspended solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to vials B Add various solvents A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Centrifuge samples D->E F Collect supernatant E->F G Dilute sample F->G H Analyze by HPLC-UV or UV-Vis G->H G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Diluted Supernatant B Autosampler A->B C C18 Column B->C D UV Detector C->D E Chromatogram D->E F Peak Area Integration E->F G Concentration Calculation (vs. Calibration Curve) F->G G cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Solubility->Temperature Increases with increasing temp pH pH Solubility->pH Increases in acidic conditions CoSolvents Co-solvents Solubility->CoSolvents Increases with organic co-solvents

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Privileged Scaffold to Mechanistic Inquiry

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in the landscape of medicinal chemistry, serving as the foundational core for a multitude of clinically approved drugs and investigational compounds.[1][2] Its synthetic tractability and the facility of substitution on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a broad spectrum of pharmacological activities.[2] Marketed therapeutics such as the kinase inhibitors Bosutinib and Neratinib, as well as cardiotonic agents like Milrinone, feature this essential framework, highlighting its therapeutic significance.[1] This guide delves into the prospective mechanisms of action of a specific derivative, 2,4-Dichloro-6-methylnicotinonitrile, a compound of interest for researchers and drug development professionals. In the absence of definitive, direct studies on this molecule, this document will serve as an in-depth technical exploration of its potential mechanisms, grounded in the established activities of the broader nicotinonitrile class. We will explore three primary hypothesized mechanisms: kinase inhibition, modulation of adenosine receptors, and induction of cytotoxicity. For each, we will not only present the theoretical framework but also provide actionable, detailed experimental protocols for validation, thereby creating a self-validating system of inquiry.

Part 1: The Kinase Inhibition Hypothesis

Protein kinases are a vast family of enzymes that play pivotal roles in cellular signaling by catalyzing the phosphorylation of specific protein substrates.[3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The nicotinonitrile scaffold is a well-established pharmacophore for kinase inhibition, suggesting that this compound may exert its biological effects through this mechanism.

Causality Behind the Hypothesis

The rationale for investigating this compound as a kinase inhibitor is twofold. Firstly, the core nicotinonitrile structure is present in FDA-approved kinase inhibitors.[1] Secondly, numerous studies on nicotinonitrile derivatives have demonstrated potent anti-proliferative activity, a common outcome of kinase inhibition in cancer cell lines.[4][5] The dichloro and methyl substitutions on the pyridine ring of the topic compound would likely influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.

Experimental Workflow for Validating Kinase Inhibition

To empirically test this hypothesis, a multi-step experimental approach is proposed. This workflow is designed to first screen for general kinase inhibitory activity and then to identify the specific kinase target(s).

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Cellular Activity Confirmation A Compound Synthesis and Purification of This compound B Broad-Spectrum Kinase Panel Assay (e.g., KinomeScan®) A->B C Data Analysis: Identify 'Hit' Kinases B->C D In Vitro Kinase Assay (e.g., ADP-Glo™) for Hit Kinases C->D E Determine IC50 Values D->E F Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) E->F G Western Blot Analysis of Phosphorylated Substrates F->G H Cell-Based Proliferation Assays (e.g., MTT, SRB) G->H I Target Engagement Assays (e.g., CETSA®) H->I

Figure 1: Experimental workflow for investigating kinase inhibition.
Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a common method for determining the inhibitory potential of a test compound against a specific kinase by measuring the amount of ADP produced.[3]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound (test compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase buffer.

    • Prepare a solution of the kinase and its substrate in kinase buffer.

    • Prepare an ATP solution at a concentration appropriate for the specific kinase (typically at or near the Km).

  • Assay Setup:

    • To each well of a 96-well plate, add 5 µL of the serially diluted test compound.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-compound control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Km The substrate concentration at which the reaction rate is half of Vmax.
Vmax The maximum rate of an enzyme-catalyzed reaction.

Part 2: The Adenosine Receptor Modulation Hypothesis

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.[6] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[6] The modulation of these receptors by small molecules is a promising therapeutic strategy for various diseases.[7] Given that some pyridine-3,5-dicarbonitrile derivatives have been shown to bind to and activate adenosine receptors, it is plausible that this compound could function as an adenosine receptor modulator.[8]

Causality Behind the Hypothesis

The structural similarity of this compound to known adenosine receptor modulators provides a strong basis for this hypothesis. The nitrogen-containing heterocyclic core is a common feature in many GPCR ligands. The specific substitution pattern on the nicotinonitrile ring will be a key determinant of its affinity and selectivity for the different adenosine receptor subtypes.

Experimental Workflow for Validating Adenosine Receptor Modulation

A systematic approach is required to determine if this compound interacts with adenosine receptors and to characterize the nature of this interaction (agonist, antagonist, or allosteric modulator).

G cluster_0 Initial Binding Assessment cluster_1 Functional Characterization cluster_2 Allosteric Modulation Assessment A Radioligand Binding Assays B Competition Binding with Known Radiolabeled Ligands for each Adenosine Receptor Subtype A->B C Determine Ki Values B->C D cAMP Accumulation Assays C->D E Determine Agonist or Antagonist Activity D->E F Calcium Mobilization Assays E->F G Radioligand Dissociation Kinetics F->G H Functional Assays in the Presence of Orthosteric Agonists G->H I Determine Positive or Negative Allosteric Modulator Activity H->I

Figure 2: Experimental workflow for investigating adenosine receptor modulation.
Detailed Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype.[9]

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest

  • A specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, omit the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 of the test compound from a plot of percent specific binding versus the log of the compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
Ki The inhibition constant for a compound; a measure of its affinity for a receptor.
IC50 The concentration of an inhibitor where 50% of the radioligand is displaced.
Kd The equilibrium dissociation constant; the concentration of radioligand at which half of the receptors are occupied.

Part 3: The Cytotoxicity Induction Hypothesis

Cytotoxicity refers to the ability of a substance to cause damage to or kill cells.[10] Many anticancer agents exert their therapeutic effect by inducing cytotoxicity in rapidly dividing cancer cells.[11] Given that numerous nicotinonitrile derivatives have demonstrated significant antiproliferative activity, it is a strong possibility that this compound may also act as a cytotoxic agent.[12]

Causality Behind the Hypothesis

The rationale for this hypothesis is rooted in the extensive literature on the anticancer properties of the nicotinonitrile scaffold.[5] The electron-withdrawing nature of the nitrile and chloro groups, combined with the methyl group, could contribute to interactions with cellular components that lead to cell death.

Experimental Workflow for Validating Cytotoxicity

A tiered approach is recommended to first establish the cytotoxic potential of the compound and then to elucidate the mechanism of cell death.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Cell Death Determination cluster_2 Cell Cycle Analysis A Cell Viability Assays (MTT, SRB) across a Panel of Cancer Cell Lines B Determine IC50 Values A->B C Select Sensitive and Resistant Cell Lines B->C D Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) C->D E Caspase Activation Assays (e.g., Caspase-Glo®) D->E F Mitochondrial Membrane Potential Assays E->F G Flow Cytometry with DNA Staining (e.g., Propidium Iodide) F->G H Determine Cell Cycle Arrest Phase G->H I Western Blot for Cell Cycle Regulatory Proteins H->I

Figure 3: Experimental workflow for investigating cytotoxicity.
Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent cell viability versus the log of the compound concentration.

Cell Line Tissue of Origin Significance
MCF-7 Breast AdenocarcinomaRepresents hormone-responsive breast cancer.
HCT116 Colorectal CarcinomaA well-characterized model for colon cancer.
A549 Lung CarcinomaA common model for non-small cell lung cancer.
PC-3 Prostate AdenocarcinomaRepresents androgen-independent prostate cancer.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the rich pharmacology of the nicotinonitrile scaffold provides a strong foundation for targeted investigation. The experimental workflows detailed in this guide offer a robust and logical progression for dissecting its potential roles as a kinase inhibitor, an adenosine receptor modulator, or a cytotoxic agent. The execution of these protocols will not only illuminate the molecular trajectory of this specific compound but will also contribute to the broader understanding of the structure-activity relationships within the versatile class of nicotinonitrile derivatives. The integration of these in vitro studies with subsequent in vivo models will be paramount in translating these mechanistic insights into potential therapeutic applications.

References

A-Technical Guide to the Research Applications of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4-Dichloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a pivotal intermediate in modern organic synthesis. Its strategic placement of two reactive chlorine atoms, a methyl group, and a nitrile function on the pyridine core makes it an exceptionally versatile scaffold. This guide provides an in-depth analysis of its chemical properties, reactivity, and profound potential in the fields of medicinal chemistry and agrochemical development. We will explore the causality behind its synthetic utility, present validated experimental frameworks, and outline logical workflows for discovering novel, high-value molecules derived from this powerful building block.

Core Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name 2,4-dichloro-6-methylpyridine-3-carbonitrile, is a cornerstone for synthetic chemists aiming to construct complex heterocyclic systems.[1] The molecule's reactivity is dictated by the interplay of its functional groups:

  • Dichlorinated Pyridine Ring: The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a feature amplified by the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitrile group. This allows for the sequential and regioselective introduction of a wide array of nucleophiles (amines, thiols, alkoxides), enabling the generation of diverse molecular libraries from a single starting material.

  • Nitrile Group (-C≡N): The nitrile is a valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles. In a biological context, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement.

  • Methyl Group (-CH₃): The methyl group provides a site for potential further functionalization and influences the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrile [1]
CAS Number 38367-36-1 [1]
Molecular Formula C₇H₄Cl₂N₂ [1]
Molecular Weight 187.02 g/mol [1]

| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)C#N)Cl |[1] |

Potential Research Applications: A Mechanistic Perspective

The true value of this compound lies in its role as a precursor to novel compounds with potential biological activity. Its structural motifs are prevalent in both pharmaceuticals and agrochemicals.[2][3]

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] This compound provides a direct route to highly substituted pyridines, which are sought after for their ability to interact with a multitude of biological targets.[5]

  • Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic core that forms key hydrogen bonds within the kinase hinge region. The dichloro-precursor allows for the introduction of various amine nucleophiles at the C2 and C4 positions, a common strategy for generating libraries of potential kinase inhibitors.

  • Synthesis of Fused Heterocyclic Systems: The dual reactivity of the nitrile and chloro-substituents enables the construction of fused ring systems like pyrazolopyridines, thienopyridines, and imidazopyridines.[6][7] These fused systems are sterically constrained and present unique vectors for interacting with protein binding sites, making them attractive for drug development. For instance, the reaction of a related 2-halonicotinonitrile with hydrazine can lead to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines, a core structure in various biologically active molecules.[8]

  • Antiviral and Anticancer Agents: Substituted nicotinonitriles and their derivatives have been investigated for a range of therapeutic applications. While its isomer, 2,6-dichloro-4-methylnicotinonitrile, is noted as an intermediate for pharmaceuticals, the underlying reactivity principles are transferable.[3] The strategic functionalization of the 2,4-dichloro isomer can generate novel compounds for screening against viral targets or cancer cell lines.

Agrochemical Development

The (poly)halogenated pyridine core is a well-established toxophore in the agrochemical industry, found in numerous successful herbicides and insecticides.[8]

  • Precursor for Herbicides and Fungicides: The ability to displace the chlorine atoms with various nucleophiles allows for the fine-tuning of a molecule's biological activity and physical properties (e.g., solubility, soil mobility). This modular approach is ideal for developing new crop protection agents.

  • Plant Growth Regulators: Derivatives of closely related structures, such as 2,6-diazido-4-methylnicotinonitrile, have been synthesized and investigated as potential plant growth regulators.[9] This suggests that derivatives of the 2,4-dichloro isomer could also be explored for similar applications, aiming to enhance crop yield or stress resistance.

Key Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by explaining the rationale behind each step, ensuring reproducibility and a clear understanding of the underlying chemical principles.

Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the mono-substitution of this compound with an amine nucleophile. The chlorine at the C4 position is generally more activated towards nucleophilic attack than the C2 chlorine due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitrile group.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

  • A non-nucleophilic base (e.g., DIEA, K₂CO₃) (1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the starting material. Causality: Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. They also stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the non-nucleophilic base (1.5 eq). Causality: The base is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the desired amine nucleophile.

  • Reaction Execution: Stir the mixture at a controlled temperature (typically ranging from room temperature to 80 °C, depending on the nucleophile's reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. This will precipitate the solid product.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Recrystallization or column chromatography can be employed for further purification if necessary.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Work-up start_mat 2,4-Dichloro-6- methylnicotinonitrile process SɴAr Reaction (Polar Aprotic Solvent, Heat) start_mat->process reagent Amine Nucleophile (R₂NH) + Base (e.g., DIEA) reagent->process product 4-Amino-2-chloro-6- methylnicotinonitrile process->product workup Aqueous Work-up & Purification product->workup G cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_mechanism Mechanism of Action synthesis Synthesis of Derivative Library from 2,4-Dichloro-6- methylnicotinonitrile primary_assay High-Throughput Screening (HTS) e.g., Cell Viability (MTT Assay) synthesis->primary_assay dose_response Dose-Response Curve (IC₅₀/EC₅₀ Determination) primary_assay->dose_response Active 'Hits' sar Structure-Activity Relationship (SAR) Studies dose_response->sar target_id Target-Based Assays (e.g., Kinase Panel, Enzyme Inhibition) dose_response->target_id Validated 'Hits' sar->synthesis Iterative Optimization in_silico In Silico Studies (Molecular Docking) target_id->in_silico

References

The Strategic deployment of 2,4-Dichloro-6-methylnicotinonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of pyridine-based building blocks, 2,4-Dichloro-6-methylnicotinonitrile stands out as a particularly versatile and strategically important intermediate. Its unique electronic and steric properties, conferred by the two chlorine substituents, the nitrile group, and the methyl group, provide a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound as a building block, delving into its synthesis, reactivity, and applications in the construction of complex molecular architectures, with a particular focus on the development of novel therapeutics. We will dissect the causality behind experimental choices in its utilization, offering field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds and functional materials. Its presence in numerous pharmaceuticals stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a scaffold for the precise three-dimensional arrangement of pharmacophoric elements. The strategic functionalization of the pyridine ring is therefore a central theme in contemporary drug discovery. Halogenated pyridines, in particular, are powerful intermediates due to the well-established reactivity of the carbon-halogen bond in a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][2]

This compound (CAS No: 38367-36-1) is a prime example of a highly functionalized pyridine building block.[3][4] The two chlorine atoms at the 2- and 4-positions, activated by the electron-withdrawing nitrile group at the 3-position, exhibit differential reactivity, allowing for sequential and site-selective modifications. This inherent orthogonality is a key feature that underpins its utility in complex molecule synthesis.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H4Cl2N2[3]
Molecular Weight 187.03 g/mol [3]
CAS Number 38367-36-1[3]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.

Spectroscopic Characterization:

  • 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, the aromatic carbons, and the two carbons bearing the chlorine atoms.[3]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm-1.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One common approach involves the chlorination of a corresponding hydroxypyridine precursor. A plausible synthetic pathway is outlined below.

G cluster_0 Synthetic Pathway A Starting Materials (e.g., acetoacetate derivative and cyanoacetamide) B Cyclization/Condensation A->B Base C 2,4-Dihydroxy-6-methylnicotinonitrile B->C D Chlorination (e.g., POCl3) C->D Heat E This compound D->E

Figure 1. A generalized synthetic scheme for this compound.

A detailed experimental protocol for the chlorination step is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 2,4-dihydroxy-6-methylnicotinonitrile (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl3, 5-10 eq) to the flask at room temperature. The reaction is often performed in the presence of a catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-dimethylaniline) to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for several hours (monitoring by TLC or LC-MS is recommended).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl3.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Excess POCl3: The use of a large excess of phosphorus oxychloride serves as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Tertiary Amine Catalyst: The addition of a base can accelerate the reaction by activating the hydroxyl groups of the starting material.

  • Quenching on Ice: The highly exothermic reaction of POCl3 with water necessitates a slow and controlled quench at low temperatures to prevent hazardous splattering and uncontrolled temperature increases.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is due to the greater activation provided by the para-nitrile group. This regioselectivity allows for a stepwise and controlled introduction of different substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms and the nitrile group, makes this compound an excellent substrate for SNAr reactions.[5][6][7][8][9] A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms.

G cluster_1 Sequential SNAr Reactions Start This compound Intermediate 4-Substituted-2-chloro-6-methylnicotinonitrile Start->Intermediate Nu1-H, Base (Regioselective at C4) Product 2,4-Disubstituted-6-methylnicotinonitrile Intermediate->Product Nu2-H, Base (Substitution at C2)

Figure 2. Regioselective nucleophilic aromatic substitution on this compound.

Experimental Protocol: Regioselective Amination at the C4-Position

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

  • Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMF and DMA are ideal for SNAr reactions as they can solvate the cation of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

  • Base: The base is necessary to deprotonate the nucleophile (if it is an amine or alcohol) and to neutralize the HCl that is formed during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][10][11][12] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Similar to SNAr reactions, regioselectivity can often be achieved, with the C4-position typically being more reactive.

G cluster_2 Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Product_Suzuki 4-Aryl-2-chloro-6-methylnicotinonitrile Suzuki->Product_Suzuki Product_Heck 4-Alkenyl-2-chloro-6-methylnicotinonitrile Heck->Product_Heck Product_Sonogashira 4-Alkynyl-2-chloro-6-methylnicotinonitrile Sonogashira->Product_Sonogashira

Figure 3. Palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocol: Suzuki Coupling at the C4-Position

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a pre-catalyst system like palladium(II) acetate (Pd(OAc)2) with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-110 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Degassing: The removal of oxygen from the reaction mixture is crucial as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and poor reaction yields.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the cross-coupling reaction. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]

Case Study: Application in Kinase Inhibitor Synthesis

The strategic functionalization of the this compound core has been instrumental in the development of potent and selective kinase inhibitors.[13][14][15][16] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

For instance, the 2-amino-4-substituted-6-methylnicotinonitrile scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors. The amino group at the 2-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 4-position, introduced via SNAr or cross-coupling, can be tailored to occupy the hydrophobic pocket of the kinase, thereby conferring potency and selectivity.

G cluster_3 Kinase Inhibitor Synthesis Workflow Start This compound Step1 Regioselective S_NAr or Cross-Coupling at C4 Start->Step1 Intermediate 4-Substituted-2-chloro-6-methylnicotinonitrile Step1->Intermediate Step2 S_NAr with an Amine at C2 Intermediate->Step2 Final_Product 2-Amino-4-substituted-6-methylnicotinonitrile Scaffold Step2->Final_Product Kinase_Inhibitor Potent and Selective Kinase Inhibitor Final_Product->Kinase_Inhibitor Further Functionalization

Figure 4. A general workflow for the synthesis of kinase inhibitors using this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[17] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[18]

Conclusion

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its predictable reactivity, particularly the regioselective nature of its transformations, allows for the efficient and controlled construction of complex molecular architectures. The ability to perform sequential SNAr and palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse libraries of compounds, which is of particular importance in the field of drug discovery. As the demand for novel therapeutics continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.

References

A Senior Application Scientist's Guide to 2,4-Dichloro-6-methylnicotinonitrile: A Cornerstone for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Medicinal Chemists, and Professionals in Drug Development

Foreword: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern synthetic chemistry, the pyridine ring remains a scaffold of unparalleled importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] However, the true potential of this heterocycle is unlocked not in its simplest form, but through precise, multi-functionalization. 2,4-Dichloro-6-methylnicotinonitrile emerges as a pre-eminent starting material in this context. Its unique arrangement of reactive sites—two differentially activated chlorine atoms, a versatile nitrile group, and a methyl handle—provides a programmable platform for the systematic construction of complex, high-value heterocyclic systems.

This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of why this molecule behaves as it does and how to harness its reactivity to achieve specific synthetic goals. We will explore the causality behind experimental choices, from nucleophilic substitution regioselectivity to the nuances of palladium-catalyzed cross-coupling, empowering you to design and execute robust synthetic strategies.

Molecular Architecture and Inherent Reactivity

This compound (IUPAC Name: 2,4-dichloro-6-methylpyridine-3-carbonitrile) is a crystalline solid with the molecular formula C₇H₄Cl₂N₂.[2][3] Its power as a synthetic intermediate stems from the electronically distinct nature of its substituents, which allows for sequential and site-selective modifications.

PropertyValueSource
Molecular Weight187.03 g/mol
CAS Number38367-36-1[2]
AppearanceWhite to off-white crystalline solid
Melting Point108-112 °C[4]

The core of its utility lies in the reactivity of the two chlorine atoms. In the pyridine ring, the positions ortho (C2, C6) and para (C4) to the nitrogen atom are electron-deficient and thus activated towards nucleophilic aromatic substitution (SₙAr).[5][6] The presence of the potent electron-withdrawing nitrile group (-C≡N) at the C3 position further enhances the electrophilicity of the adjacent C2 and C4 carbons, making them prime targets for nucleophilic attack.

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R L₂Pd(II)(Ar)(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R' RedElim->ArR Product ArCl Ar-Cl ArCl->OxAdd Py-Cl R_BOH2 R'-B(OH)₂ + Base R_BOH2->Transmetal G start This compound step1 Step 1: Selective SₙAr Reagent: Hydrazine (H₂N-NH₂) Displaces C2-Cl start->step1 intermediate 2-Hydrazinyl-4-chloro Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization Condition: Heat -NH₂ attacks -C≡N intermediate->step2 product Fused Pyrazolo[3,4-b]pyridine Scaffold step2->product

References

Unlocking the Epigenome: A Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile as a Putative Modulator of Methyl-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible methylation of DNA and histone proteins, governed by a class of enzymes known as methyl-modifying enzymes, is a cornerstone of epigenetic regulation. Dysregulation of these enzymes is a hallmark of numerous pathologies, including cancer and neurodegenerative disorders, making them compelling targets for therapeutic intervention. This technical guide introduces 2,4-dichloro-6-methylnicotinonitrile, a small molecule with a halogenated pyridine scaffold, as a prospective modulator of these critical enzymes. While the direct biological activity of this compound on methyltransferases remains to be fully elucidated, its structural features present a compelling starting point for investigation. This document provides a comprehensive framework for researchers to explore the potential of this compound, from initial biochemical screening to cell-based functional validation. We will delve into the mechanistic rationale for its potential activity, provide detailed experimental protocols for its characterization, and discuss the interpretation of key data in the context of drug discovery.

Introduction: The Significance of Targeting Methyl-Modifying Enzymes

Methyl-modifying enzymes are the architects of the methylome, orchestrating the intricate patterns of methylation on DNA and histone proteins that dictate gene expression and cellular identity. This enzymatic class primarily includes DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), which catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to their respective substrates[1].

  • DNA Methyltransferases (DNMTs): These enzymes, including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns, typically leading to gene silencing when occurring at promoter regions[2][3].

  • Histone Methyltransferases (HMTs): This diverse family of enzymes methylates specific lysine and arginine residues on histone tails. These modifications can either activate or repress transcription depending on the site and degree of methylation[4][5].

The aberrant activity of these enzymes is a common feature in many diseases, leading to the silencing of tumor suppressor genes or the inappropriate activation of oncogenes. Consequently, the development of small molecule inhibitors and modulators of DNMTs and HMTs is a highly active area of research in pursuit of novel therapeutics[4].

This compound: A Candidate Modulator

This compound is a synthetic compound with the molecular formula C7H4Cl2N2[6]. Its structure, featuring a pyridine ring substituted with chloro and methyl groups, as well as a nitrile moiety, provides several chemical features that make it an intriguing candidate for interaction with the active sites of methyl-modifying enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H4Cl2N2--INVALID-LINK--[6]
Molecular Weight 187.03 g/mol --INVALID-LINK--[6]
CAS Number 38367-36-1--INVALID-LINK--[6]
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrile--INVALID-LINK--[6]

The electrophilic nature of the nitrile group and the potential for hydrogen bonding and halogen bonding interactions afforded by the chloro-substituted pyridine ring suggest that this molecule could occupy the substrate or cofactor binding pockets of methyltransferases.

Caption: 2D structure of this compound.

Proposed Mechanism of Action and Experimental Validation Workflow

We hypothesize that this compound may act as an inhibitor of a methyl-modifying enzyme by competing with either the substrate (DNA or histone peptide) or the cofactor, S-adenosylmethionine (SAM). The following experimental workflow is designed to systematically test this hypothesis.

Experimental_Workflow A Biochemical Screening: In Vitro Enzyme Inhibition Assays B Mechanism of Action Studies: Ki Determination A->B Determine Potency & Mode of Inhibition C Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) B->C Confirm Target Binding in Cells D Functional Cellular Assays: Quantification of Methylation Marks C->D Assess Functional Consequences E Gene Expression Analysis: qRT-PCR or RNA-Seq D->E Evaluate Downstream Effects

Caption: A stepwise workflow for characterizing the inhibitory activity.

Step 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of a panel of purified recombinant methyl-modifying enzymes. A variety of assay formats are available for this purpose[2].

Protocol 1: A General Fluorogenic DNMT Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of the test compound on DNMT1 activity.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 0.2 mg/mL BSA)

  • S-adenosyl-L-methionine (SAM)

  • Test compound: this compound

  • Hemimethylated DNA substrate with a recognition site for a methylation-sensitive restriction enzyme

  • Methylation-sensitive restriction enzyme (e.g., HpaII)

  • DNA-intercalating fluorescent dye (e.g., SYBR Green)

  • 384-well black assay plates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.

  • Enzyme Reaction: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of DNMT1 enzyme in assay buffer, and 5 µL of the hemimethylated DNA substrate.

  • Initiation: Start the reaction by adding 5 µL of SAM. The final reaction volume is 25 µL. Include no-enzyme and no-compound controls.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Restriction Digest: Add 10 µL of the methylation-sensitive restriction enzyme and incubate for an additional hour at 37°C.

  • Detection: Add 15 µL of the fluorescent dye solution. Read the fluorescence intensity on a microplate reader (Excitation/Emission appropriate for the dye).

  • Data Analysis: A decrease in fluorescence in the presence of the compound indicates inhibition of DNMT1, as the unmethylated sites are cleaved by the restriction enzyme. Calculate the percent inhibition relative to controls and determine the IC50 value.

Table 2: Example Data from a DNMT1 Inhibition Assay

Compound Concentration (µM)Fluorescence (RFU)% Inhibition
0 (Control)50000
1450010
5375025
10250050
20125075
5050090
Step 2: Mechanism of Action Studies

Once inhibitory activity is confirmed, the next step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to both the substrate and the cofactor. This is typically achieved by performing enzyme kinetics studies at varying concentrations of both the inhibitor and the substrate/cofactor.

Step 3: Cellular Target Engagement

To confirm that this compound engages its target enzyme within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This technique relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line expressing the target methyltransferase

  • Complete cell culture medium

  • Test compound: this compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • Western blotting reagents and antibodies specific to the target enzyme

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step 4: Functional Cellular Assays

The ultimate goal is to determine if target engagement by this compound leads to a functional consequence in cells. This can be assessed by measuring changes in global methylation levels or site-specific methylation.

Protocol 3: Global DNA Methylation Assay

This protocol outlines a general procedure for quantifying changes in global 5-methylcytosine (5mC) levels.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound: this compound

  • DNA extraction kit

  • Global DNA Methylation Assay Kit (ELISA-based)

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 72 hours).

  • Genomic DNA Extraction: Isolate genomic DNA from the treated cells.

  • ELISA Assay: Perform the ELISA-based global DNA methylation assay according to the manufacturer's instructions. This typically involves binding of genomic DNA to the plate, followed by detection of 5mC with a specific antibody.

  • Data Analysis: Quantify the amount of 5mC relative to the total amount of DNA. A dose-dependent decrease in 5mC levels would indicate functional inhibition of DNMTs.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the investigation of this compound as a potential modulator of methyl-modifying enzymes. The proposed workflow, from initial biochemical screening to functional cellular assays, offers a rigorous approach to validate its activity and elucidate its mechanism of action. Positive findings from these studies would warrant further investigation into its selectivity, off-target effects, and potential for therapeutic development. The exploration of novel chemical scaffolds, such as that of this compound, is essential for expanding the toolkit of epigenetic modulators and advancing the development of new therapies for a range of diseases.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-6-methylnicotinonitrile using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific guide for the synthesis of 2,4-Dichloro-6-methylnicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol focuses on the chlorination of 2,4-dihydroxy-6-methylnicotinonitrile using phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent. This application note is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, practical step-by-step instructions, critical safety procedures, and analytical validation methods.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance that demands stringent safety protocols. All operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[1][2] An emergency eyewash station and safety shower must be immediately accessible.[3]

  • Reactivity Hazards: POCl₃ reacts violently with water, alcohols, and other protic solvents, releasing significant heat and toxic hydrogen chloride (HCl) gas.[4][5] Ensure all glassware is scrupulously dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[6]

  • Handling and Storage: Store POCl₃ in a cool, dry, well-ventilated area away from incompatible materials like bases, metals, and oxidizing agents.[3] Containers should be kept tightly sealed.

  • Spill & Waste Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[2] Do NOT use water or combustible materials for cleanup.[4] Quenching of residual POCl₃ must be performed with extreme caution, as the reaction can be delayed and then proceed with a violent exotherm.[5]

Reaction Principle and Mechanism

The synthesis of this compound involves the deoxychlorination of 2,4-dihydroxy-6-methylnicotinonitrile. The pyridine core of the starting material exists in tautomeric equilibrium with its pyridone forms. Phosphorus oxychloride serves a dual role: it activates the hydroxyl (or keto) groups and provides the chloride nucleophiles for substitution.

The mechanism is believed to proceed via the following key steps[7][8]:

  • Activation: The nucleophilic oxygen atoms of the hydroxyl groups on the pyridine ring attack the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This attack leads to the formation of dichlorophosphate ester intermediates, which are excellent leaving groups.

  • Nucleophilic Substitution: Chloride ions, generated from POCl₃, act as nucleophiles, attacking the carbon atoms at the 2- and 4-positions of the pyridine ring.

  • Product Formation: This SNAr-type (Nucleophilic Aromatic Substitution) reaction displaces the phosphate ester groups, yielding the final this compound product and generating phosphoric acid byproducts.

Reaction_Mechanism Start 2,4-Dihydroxy-6- methylnicotinonitrile POCl3_1 + 2 POCl₃ Intermediate Dichlorophosphate Ester Intermediate POCl3_1->Intermediate Activation Chloride + 2 Cl⁻ Product 2,4-Dichloro-6- methylnicotinonitrile Chloride->Product SₙAr Substitution Byproduct + Byproducts (e.g., P₂O₅, HCl)

Caption: Generalized mechanism for the chlorination of a dihydroxypyridine derivative.

Materials and Equipment

Reagents & Consumables
ReagentCAS No.Molecular Wt.Notes
2,4-Dihydroxy-6-methylnicotinonitrile40356-91-8150.13 g/mol Starting material, ensure >98% purity.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol Reagent grade, used in excess as solvent.
Dichloromethane (DCM)75-09-284.93 g/mol For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Soln.144-55-884.01 g/mol For neutralization wash.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying organic phase.
Ethanol (EtOH) or Hexane64-17-546.07 g/mol For recrystallization.
Crushed IceN/A18.02 g/mol For quenching the reaction.
Equipment
  • Three-neck round-bottom flask (dried in an oven at >120°C for several hours)

  • Reflux condenser with a gas bubbler or drying tube (e.g., filled with CaCl₂)

  • Thermometer or thermocouple probe

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line (Nitrogen or Argon)

  • Vacuum distillation apparatus

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the chlorination of similar heterocyclic systems.[9][10][11]

Reaction Setup
  • Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (topped with a gas bubbler), and a thermometer.

  • Flush the entire apparatus with an inert gas (Nitrogen) for 10-15 minutes.

  • Under a positive flow of inert gas, add 2,4-dihydroxy-6-methylnicotinonitrile (e.g., 10.0 g, 1.0 equiv) to the flask.

  • In the fume hood, carefully add phosphorus oxychloride (e.g., 50 mL, ~8 equiv) to the flask. POCl₃ will act as both the reagent and the solvent.

Reaction Execution
  • With gentle stirring, begin heating the reaction mixture using a heating mantle.

  • Slowly raise the temperature to reflux (approx. 105-110°C). The reaction may be exothermic, so initial heating should be gradual.[10]

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired (requires careful quenching of an aliquot). The reaction is typically complete when the starting material is no longer visible.

Work-up and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • CRITICAL STEP: Set up a vacuum distillation apparatus to remove the excess POCl₃. Distill under reduced pressure. This step minimizes the amount of POCl₃ that needs to be quenched, making the subsequent step safer.[10]

  • Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice (~500 g). Place this beaker in a secondary container (ice bath) within the fume hood.

  • EXTREME CAUTION: Very slowly and carefully, pour the residual dark, oily reaction mixture into the beaker of crushed ice with vigorous stirring.[10] This process is highly exothermic and will generate large volumes of HCl gas. Add the residue dropwise or in a thin stream.

  • Once the addition is complete, a solid precipitate should form. Continue stirring the slurry for 30-60 minutes to ensure complete hydrolysis of any remaining reactive phosphorus species.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).

Purification
  • Transfer the crude solid to a beaker and add a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any trapped acids. Stir for 30 minutes.[10]

  • Filter the solid again, wash with cold water, and then press as dry as possible.

  • Dry the solid under vacuum.

  • For final purification, recrystallize the dried product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.

Experimental Workflow

Workflow Setup 1. Assemble & Inert Dry Glassware Reagents 2. Add Starting Material & POCl₃ Setup->Reagents Heat 3. Heat to Reflux (110°C, 4-6h) Reagents->Heat Cool 4. Cool to Room Temperature Heat->Cool Distill 5. Distill Excess POCl₃ (Vacuum) Cool->Distill Quench 6. Quench Residue on Ice (CAUTION!) Distill->Quench Filter1 7. Filter & Wash with Water Quench->Filter1 Neutralize 8. Neutralize with NaHCO₃ Solution Filter1->Neutralize Filter2 9. Filter, Wash & Dry Solid Neutralize->Filter2 Purify 10. Recrystallize from Solvent Filter2->Purify Analyze 11. Characterize Final Product Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for C₇H₄Cl₂N₂
Melting Point Compare with literature values.
¹H NMR The spectrum should show a singlet for the aromatic proton on the pyridine ring and a singlet for the methyl group protons, with appropriate chemical shifts and integration.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry (GC-MS or LC-MS). The mass spectrum should show the molecular ion peak (M⁺) with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).[12] Molecular Weight: 187.02 g/mol .[13]
Purity (HPLC/GC) A high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis should show a single major peak, indicating high purity (typically >98%).[14][15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient heating time/temperature; wet reagents/glassware.Ensure reaction goes to completion via TLC/LC-MS. Extend reflux time if necessary. Ensure all glassware is oven-dried and POCl₃ is of good quality.
Dark, Tar-like Product Reaction temperature was too high or uncontrolled, leading to decomposition.[10]Ensure gradual heating and maintain a stable reflux temperature. If the initial reaction is highly exothermic, use an ice-water bath to moderate it.
Difficult Filtration Product is oily or has formed very fine particles.Ensure the quench solution is kept cold. Allow the slurry to stir longer to promote crystal growth.
Product Fails Purity Analysis Incomplete reaction; insufficient washing; inefficient recrystallization.Check for starting material. Repeat the neutralization wash. Choose a different recrystallization solvent system or perform a second recrystallization. Column chromatography could be an alternative purification.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility, functional group tolerance, and relatively mild conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The focus of this guide is the application of this powerful reaction to a specific, highly functionalized heterocyclic building block: 2,4-dichloro-6-methylnicotinonitrile .

This substrate is of particular interest in medicinal chemistry and materials science due to the presence of multiple reactive sites. The pyridine ring, substituted with a nitrile group and two chlorine atoms, offers a versatile platform for creating complex molecular architectures. The differential reactivity of the two chlorine atoms, at the C2 and C4 positions, presents a unique synthetic challenge and opportunity: the potential for selective, stepwise functionalization. This allows for the controlled introduction of diverse aryl and heteroaryl moieties, paving the way for the rapid generation of compound libraries for screening and the efficient synthesis of targeted molecules.

This document provides an in-depth guide to performing Suzuki-Miyaura coupling reactions with this compound, with a strong emphasis on achieving regioselectivity. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide detailed, actionable protocols for laboratory execution.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) species.[5] The rate of this step is influenced by the nature of the halide, with the general reactivity trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination (Ar-R)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Regioselectivity in the Coupling of this compound

A critical consideration when working with this compound is the regioselectivity of the coupling reaction. The electronic properties of the substituted pyridine ring generally favor the reaction at the C4 position. The oxidative addition of palladium is more facile at the C4-Cl bond compared to the C2-Cl bond. This inherent preference can be exploited to achieve selective mono-arylation, leaving the C2-chloro substituent available for subsequent transformations.

Several factors can influence and enhance this inherent C4 selectivity:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide superior results. For challenging substrates like dichloropyridines, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reactivity and selectivity.

  • Reaction Conditions: Parameters such as the choice of base, solvent, and temperature can be fine-tuned to optimize the reaction for C4-selectivity. Microwave-assisted heating has also been shown to be a highly effective technique for accelerating these reactions and improving yields.

Experimental Protocols

The following protocols provide detailed procedures for performing regioselective Suzuki-Miyaura coupling reactions on this compound to favor C4-arylation.

Protocol 1: Conventional Heating with a Phosphine Ligand-Based Catalyst

This protocol is a robust starting point for the selective C4-arylation of this compound using a commonly available palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow A Reaction Setup (Substrate, Boronic Acid, Base) B Degassing (Inert Atmosphere) A->B C Solvent Addition (Degassed Dioxane/Water) B->C D Catalyst Addition (Pd Catalyst) C->D E Heating & Monitoring (TLC/LC-MS) D->E F Workup (Extraction & Washing) E->F G Purification (Column Chromatography) F->G

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. This protocol is adapted from procedures for similar dichloropyrimidine substrates.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Pd(PPh₃)₄ (0.5 - 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (e.g., 2 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Workup and Purification: After cooling to room temperature, perform the same workup and purification steps as described in Protocol 1.

Data Summary and Catalyst System Comparison

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki-Miyaura coupling with this compound. The following table summarizes typical conditions and expected outcomes based on studies with analogous dichloropyridine and dichloropyrimidine substrates.

Catalyst SystemBaseSolventTemperature (°C)TimeExpected OutcomeReference
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O80-10012-24 hGood to excellent yield of C4-substituted product.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O60-10024 hModerate to good yield of C4-substituted product.
Pd(PEPPSI)-IPrK₂CO₃Dioxane8024 hHigh C4-selectivity (up to 10.4:1 C4:C2).
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606 hHigh yield, effective for a range of boronic acids.[6]
Pd(PPh₃)₄ (Microwave)K₂CO₃Dioxane/H₂O12015 minExcellent yield of C4-substituted product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equivalents), using a more active catalyst system (e.g., one with a bulky phosphine or NHC ligand), or increasing the reaction temperature or time. Ensure that all reagents and solvents are of high quality and that the system is thoroughly degassed.

  • Poor Selectivity: If a significant amount of the C2-substituted or di-substituted product is observed, it may be necessary to lower the reaction temperature or use a catalyst known for high C4-selectivity, such as a Pd-NHC complex.

  • Protodeboronation: The boronic acid can sometimes undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at elevated temperatures and in the presence of a strong base and water. If this is a suspected side reaction, consider using a more stable boronic ester (e.g., a pinacol ester) or potassium trifluoroborate salt.[6] Running the reaction under anhydrous conditions may also be beneficial in some cases.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the catalyst system and reaction conditions, it is possible to achieve high yields and excellent regioselectivity for substitution at the C4 position. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this important transformation in their own synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Topic: Selective Methoxylation of 2,4-Dichloro-6-methylnicotinonitrile via Nucleophilic Aromatic Substitution with Sodium Methoxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the reaction of 2,4-dichloro-6-methylnicotinonitrile with sodium methoxide, a key transformation for synthesizing versatile intermediates in medicinal chemistry and materials science. We delve into the underlying principles of Nucleophilic Aromatic Substitution (SNAr) as applied to electron-deficient pyridine systems, with a specific focus on the regioselectivity of the methoxylation. This guide furnishes a robust, step-by-step laboratory protocol, data interpretation, safety protocols, and troubleshooting advice to ensure reproducible and high-yield synthesis of the target compound, 2-methoxy-4-chloro-6-methylnicotinonitrile.

Part 1: Theoretical Foundation & Reaction Mechanism

The reaction between this compound and sodium methoxide is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to many aromatic systems, SNAr occurs when an aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups, making it susceptible to attack by a nucleophile.[1][2][3][4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][5]

  • Nucleophilic Addition: The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks an electron-deficient carbon atom bearing a leaving group (a chloride atom). This initial attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Elimination (Re-aromatization): The aromaticity is restored by the expulsion of the leaving group (chloride ion), resulting in the final substituted product.

The rate of SNAr reactions is critically dependent on the stability of the Meisenheimer complex. The presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group, is essential as they delocalize the negative charge, stabilizing the intermediate and accelerating the reaction.[3][6][7][8]

Regioselectivity in this compound

In the this compound substrate, both the pyridine nitrogen and the nitrile group (-CN) are powerful electron-withdrawing groups that "activate" the ring for nucleophilic attack. The key to this reaction is understanding which chlorine atom is preferentially displaced.

  • Activation at C2: The chlorine atom at the C2 position is ortho to both the ring nitrogen and the nitrile group.

  • Activation at C4: The chlorine atom at the C4 position is para to the ring nitrogen but meta to the nitrile group.

Nucleophilic attack at the C2 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto both the pyridine nitrogen and the nitrile group through resonance. In contrast, attack at the C4 position allows for charge delocalization onto the pyridine nitrogen, but the meta position of the nitrile group prevents it from participating in resonance stabilization.[7][8] This superior stabilization of the intermediate formed from C2 attack strongly suggests that the reaction will proceed with high regioselectivity to yield 2-methoxy-4-chloro-6-methylnicotinonitrile as the major product.

G cluster_mech SₙAr Mechanism: C2 vs. C4 Attack Start 2,4-Dichloro-6- methylnicotinonitrile + NaOMe C2_Attack Nucleophilic Attack at C2 Start->C2_Attack Favored Pathway C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Disfavored Pathway Meisenheimer_C2 Meisenheimer Complex (C2) (Highly Stabilized) C2_Attack->Meisenheimer_C2 Meisenheimer_C4 Meisenheimer Complex (C4) (Less Stabilized) C4_Attack->Meisenheimer_C4 Elimination_C2 Chloride Elimination (Re-aromatization) Meisenheimer_C2->Elimination_C2 Elimination_C4 Chloride Elimination (Re-aromatization) Meisenheimer_C4->Elimination_C4 Product_C2 Major Product: 2-Methoxy-4-chloro- 6-methylnicotinonitrile Elimination_C2->Product_C2 Product_C4 Minor Product: 4-Methoxy-2-chloro- 6-methylnicotinonitrile Elimination_C4->Product_C4

Figure 1. Reaction mechanism and regioselectivity pathway.

Part 2: Experimental Protocol

This protocol details the synthesis of 2-methoxy-4-chloro-6-methylnicotinonitrile. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of sodium methoxide.[9]

Materials and Equipment
Reagents & MaterialsEquipment
This compoundThree-neck round-bottom flask
Sodium methoxide (solid or solution in methanol)Magnetic stirrer and stir bar
Anhydrous Methanol (MeOH)Reflux condenser
Dichloromethane (DCM)Thermometer/temperature probe
Saturated aqueous ammonium chloride (NH₄Cl)Inert gas line (N₂ or Ar)
Anhydrous sodium sulfate (Na₂SO₄)Septa and needles
Silica gel for column chromatographyRotary evaporator
Hexanes and Ethyl Acetate (for chromatography)Standard glassware for workup
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.

    • Place the entire setup under a positive pressure of inert gas (nitrogen or argon).

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

    • Begin stirring the solution at room temperature.

    • Carefully add sodium methoxide (1.1-1.2 eq). If using solid sodium methoxide, add it in portions to control any initial exotherm. If using a solution of sodium methoxide in methanol, add it dropwise via a syringe.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C for methanol).

    • Maintain the reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is neutral.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-methoxy-4-chloro-6-methylnicotinonitrile as a solid.

Figure 2. Generalized experimental workflow diagram.

Part 3: Data and Expected Results

The following tables summarize typical reaction parameters and expected outcomes for this protocol.

Table 1: Reaction Parameters

ParameterValue/DescriptionRationale
Substrate This compoundThe electrophile in the SNAr reaction.
Nucleophile Sodium Methoxide (NaOMe)Provides the methoxide ion for substitution.[10]
Stoichiometry 1.1 - 1.2 equivalents of NaOMeA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous Methanol (MeOH)Acts as both solvent and a source for the methoxide conjugate acid.
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents moisture from decomposing the sodium methoxide.[9][10]

Table 2: Expected Results & Characterization

MetricExpected OutcomeNotes
Major Product 2-methoxy-4-chloro-6-methylnicotinonitrileFavored due to electronic stabilization of the reaction intermediate.
Yield 75-90%Yields can vary based on reaction scale and purity of reagents.
Appearance White to off-white solid
¹H NMR Expect distinct signals for the methoxy (-OCH₃), methyl (-CH₃), and aromatic protons.
Mass Spec (MS) Expected m/z corresponding to the molecular formula C₈H₇ClN₂O.

Part 4: Troubleshooting and Safety Considerations

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive sodium methoxide (hydrolyzed); Insufficient temperature.Use fresh, anhydrous sodium methoxide and solvent.[9][10] Ensure the reaction reaches and maintains reflux temperature.
Formation of Byproducts Presence of water leading to hydrolysis of the nitrile or formation of hydroxypyridine.[9]Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents.
Mixture of Isomers Reaction conditions not optimal for full regioselectivity.While C2 substitution is heavily favored, analysis of the crude product (e.g., by ¹H NMR or LC-MS) can confirm the regiochemical purity.
Difficult Purification Streaking on TLC plate; close-running spots.Adjust the polarity of the chromatography eluent. Ensure the crude product is fully dried before loading onto the column.
Safety Precautions
  • Sodium Methoxide: Highly caustic and corrosive.[10] It reacts violently with water. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chlorinated Pyridines: Are toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. All handling of solvents should be performed in a well-ventilated fume hood.

  • General: A thorough risk assessment should be conducted before commencing any experimental work.[13]

References

Synthesis of 2-chloro-4-methoxy-6-methylnicotinonitrile from "2,4-Dichloro-6-methylnicotinonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the regioselective synthesis of 2-chloro-4-methoxy-6-methylnicotinonitrile, a valuable intermediate in medicinal chemistry and drug development. The protocol details the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloro-6-methylnicotinonitrile using sodium methoxide. We delve into the underlying chemical principles governing the reaction's regioselectivity, offering a robust, step-by-step experimental procedure, safety protocols, and characterization data. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for the preparation of this key building block.

Part 1: The Chemistry of Regioselective SNAr on Dichloronicotinonitriles

Principles of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-chloro-4-methoxy-6-methylnicotinonitrile from its dichloro precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic systems, SNAr on an aromatic ring does not proceed via SN1 or SN2 pathways. Instead, it follows a two-step addition-elimination mechanism.

  • Addition: The nucleophile (methoxide, CH₃O⁻) attacks an electron-deficient carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride, Cl⁻).

The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negative charge of the Meisenheimer complex. In the case of our pyridine-based substrate, the ring nitrogen atom itself acts as a powerful activating group.[2]

Controlling Regioselectivity in 2,4-Dichloropyridines

A primary challenge in reactions with di-substituted substrates is achieving regioselectivity—that is, ensuring the nucleophile attacks the desired position. In this compound, the methoxide can theoretically attack either the C2 or C4 position.

Several electronic factors govern the outcome:

  • Pyridine Nitrogen: The nitrogen atom strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack by withdrawing electron density through induction and resonance.

  • Cyano Group (C3): The nitrile substituent is a potent electron-withdrawing group, which further activates the adjacent C2 and C4 positions, enhancing the rate of SNAr.

  • Methyl Group (C6): The methyl group is weakly electron-donating and has a minor influence on the electronics compared to the nitrogen and cyano groups.

In most SNAr reactions involving 2,4-dichloropyridines and related heterocycles, substitution is heavily favored at the C4 position.[3][4][5] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 (para) position relative to the ring nitrogen. Therefore, the selective synthesis of 2-chloro-4-methoxy-6-methylnicotinonitrile is the anticipated and kinetically favored outcome.

The Role of Sodium Methoxide and Methanol

Sodium methoxide (CH₃ONa) serves as an excellent source of the methoxide nucleophile. It is a strong base and is typically used in a solution of methanol.[6] Methanol not only acts as the solvent but also as the parent alcohol for the nucleophile, preventing unwanted trans-etherification reactions. It is crucial to use anhydrous methanol, as water can react with sodium methoxide to form sodium hydroxide, which could lead to undesired side reactions.[6]

Part 2: Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore in a desiccator.
Sodium Methoxide (CH₃ONa)≥97%CommercialHighly hygroscopic. Handle under inert gas.
Anhydrous Methanol (CH₃OH)≥99.8%CommercialUse a freshly opened bottle or dried solvent.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated Sodium Chloride (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercialFor drying.
Round-bottom flask250 mLStandard Glassware
Magnetic stirrer and stir barN/AStandard Equipment
Condenser and drying tubeN/AStandard Glassware
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Rotary EvaporatorN/AStandard Equipment
Safety Precautions
  • Sodium Methoxide: Corrosive and reacts violently with water.[6] Causes severe skin burns and eye damage. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.

  • All procedures should be performed in a well-ventilated chemical fume hood. A thorough risk assessment should be conducted before starting any work.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a calcium chloride drying tube, and a rubber septum, add this compound (10.0 g, 53.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask via cannula or syringe. Stir the mixture at room temperature (approx. 20-25°C) until the starting material is fully dissolved.

  • Nucleophile Addition: Carefully add sodium methoxide (3.18 g, 58.9 mmol, 1.1 equiv.) to the solution in portions over 10 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 16-20 hours. The product spot should be clearly visible (UV active) and the starting material spot should diminish significantly.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Slowly quench the reaction by adding deionized water (100 mL). A precipitate may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is often obtained as a pale yellow or off-white solid of sufficient purity for many subsequent applications. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.

  • Expected Yield: 85-95%

  • Appearance: White to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Part 3: Data and Visualization

Reaction Summary Table
CompoundMW ( g/mol )Amount (g)Moles (mmol)Equiv.
This compound187.0310.053.51.0
Sodium Methoxide54.023.1858.91.1
2-Chloro-4-methoxy-6-methylnicotinonitrile182.619.77 (Theor.)53.51.0

Reaction Mechanism Diagram

SNAr_Mechanism Figure 1: S-N-Ar Mechanism for Methoxylation Start This compound + CH₃O⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack at C4 Product 2-Chloro-4-methoxy-6-methylnicotinonitrile + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: Figure 1: S-N-Ar Mechanism for Methoxylation

Experimental Workflow Diagram

Workflow Figure 2: Experimental Synthesis Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_final Final Product A 1. Dissolve Substrate in Anhydrous Methanol B 2. Add Sodium Methoxide (1.1 equiv) A->B C 3. Stir at Room Temp (16-20h) B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Filter G->H I 9. Concentrate in vacuo H->I J Purify (Recrystallization) I->J Crude Product K Characterize (NMR, MS) J->K L Final Product K->L

Caption: Figure 2: Experimental Synthesis Workflow

Part 4: Troubleshooting and Field Insights

  • Issue: Low Yield.

    • Cause: Incomplete reaction or moisture contamination.

    • Solution: Ensure all glassware is oven-dried and the methanol is anhydrous. Confirm the quality of the sodium methoxide. Allow the reaction to run until TLC shows full consumption of the starting material.

  • Issue: Formation of Side Products.

    • Cause: The primary side product would be the 2-methoxy-4-chloro isomer. A di-substituted product (2,4-dimethoxy) could also form if excess sodium methoxide is used or at elevated temperatures.

    • Solution: Maintain the reaction at room temperature to favor kinetic control and C4 selectivity. Use only a slight excess (1.05-1.1 equiv.) of sodium methoxide. Careful monitoring by TLC can help determine the optimal reaction time before significant side products form.

  • Issue: Difficult Purification.

    • Cause: Presence of the isomeric byproduct, which may have similar polarity.

    • Solution: If recrystallization is ineffective, flash column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate can be employed for separation.

References

The Strategic Synthesis of Thienopyridine Carboxamides: A Detailed Guide Utilizing 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Thienopyridine Carboxamides

Thienopyridine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This class of heterocyclic compounds has demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antiproliferative effects.[1][2] Notably, thienopyridine-based drugs are prominent in the treatment of cardiovascular diseases, where they function as antiplatelet agents by antagonizing the P2Y12 adenosine diphosphate receptor.[3][4][5] The thienopyridine scaffold's versatility and amenability to chemical modification have made it a privileged structure in modern drug discovery and development.[6] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of thienopyridine carboxamides, with a particular focus on the strategic use of 2,4-dichloro-6-methylnicotinonitrile as a key starting material.

Synthetic Strategy: A Multi-Step Approach to the Thienopyridine Core

The synthesis of the target thienopyridine carboxamides from this compound is a multi-step process that hinges on the initial formation of the thiophene ring fused to the pyridine core, followed by functional group manipulations to yield the desired carboxamide. The overall synthetic pathway can be visualized as follows:

Thienopyridine Carboxamide Synthesis Workflow Overall Synthetic Workflow A This compound B S-Alkylation with Ethyl Thioglycolate A->B Ethyl thioglycolate, Base C Intramolecular Cyclization (Thorpe-Ziegler Reaction) B->C Base-catalyzed D Hydrolysis of Ester C->D NaOH or LiOH E Amide Coupling D->E Amine, Coupling Agent (e.g., HATU) F Thienopyridine Carboxamide (Final Product) E->F

Caption: Overall Synthetic Workflow for Thienopyridine Carboxamides.

Core Synthesis Protocol: From Dichloronicotinonitrile to Thienopyridine Carboxamide

This section details the step-by-step methodology for the synthesis of a representative thienopyridine carboxamide, starting from this compound. The protocol is divided into three main stages: construction of the thieno[2,3-b]pyridine core, hydrolysis of the resulting ester, and final amide coupling.

Stage 1: Construction of the 3-Amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylate Core

The initial and most critical stage of the synthesis involves a tandem S-alkylation and intramolecular cyclization reaction. This approach efficiently builds the fused thienopyridine ring system.

Reaction Scheme:

Thienopyridine Core Synthesis Synthesis of the Thienopyridine Core reactant1 This compound intermediate S-Alkylated Intermediate reactant1->intermediate + Ethyl Thioglycolate, Base (e.g., Et3N) reactant2 Ethyl Thioglycolate product Ethyl 3-amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylate intermediate->product Intramolecular Cyclization (Thorpe-Ziegler)

Caption: Synthesis of the Thienopyridine Core.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add a suitable base such as triethylamine (Et3N) or potassium carbonate (K2CO3) (2-3 equivalents). The choice of base is critical to facilitate both the deprotonation of the thiol and the subsequent cyclization.

  • S-Alkylation: Slowly add ethyl thioglycolate (1-1.2 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: The progress of the S-alkylation can be monitored by Thin Layer Chromatography (TLC) until the starting nicotinonitrile is consumed.

  • Intramolecular Cyclization: Upon completion of the S-alkylation, the reaction mixture is heated to reflux to induce the intramolecular Thorpe-Ziegler cyclization. This base-catalyzed cyclization of the intermediate 2-(cyanomethylthio)pyridine derivative leads to the formation of the 3-aminothieno[2,3-b]pyridine ring system.[5][7]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure ethyl 3-amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylate.

Expert Insights:

  • Solvent Choice: DMF is often a good choice of solvent as it can facilitate SNAr reactions and solubilize the starting materials and intermediates.

  • Base Selection: A non-nucleophilic organic base like triethylamine is often preferred to minimize side reactions. However, for less reactive systems, a stronger inorganic base like potassium carbonate may be necessary.

  • Reaction Temperature: The initial S-alkylation is often carried out at room temperature, while the subsequent cyclization requires heating to overcome the activation energy barrier.

Stage 2: Hydrolysis of the Ester to the Carboxylic Acid

The ester functional group of the thienopyridine intermediate is hydrolyzed to the corresponding carboxylic acid, which is then activated for the final amide coupling step.

Detailed Protocol:

  • Hydrolysis Reaction: The ethyl 3-amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylate (1 equivalent) is suspended in a mixture of a suitable organic solvent (e.g., dioxane or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-4 equivalents).

  • Heating: The reaction mixture is heated to reflux and stirred until the starting ester is completely consumed, as monitored by TLC.

  • Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified to a pH of approximately 3-4 with a dilute acid, such as hydrochloric acid (HCl). The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Expert Insights:

  • Choice of Base: LiOH is often preferred for ester hydrolysis as it can sometimes lead to cleaner reactions and easier work-up compared to NaOH.

  • Acidification: Careful control of the pH during acidification is crucial to ensure complete precipitation of the carboxylic acid without causing degradation.

Stage 3: Amide Coupling to Form the Final Thienopyridine Carboxamide

The final step involves the coupling of the thienopyridine carboxylic acid with a desired amine to form the target carboxamide. This is typically achieved using a peptide coupling agent to activate the carboxylic acid.

Detailed Protocol:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, the 3-amino-4-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Coupling Agent Addition: A suitable amide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), are added to the solution.

  • Amine Addition: The desired amine (1-1.2 equivalents) is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed successively with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final thienopyridine carboxamide.

Expert Insights:

  • Coupling Reagents: A variety of coupling reagents can be used, including HBTU, EDC/HOBt, or BOP. The choice of reagent may depend on the specific amine being used and the desired reaction conditions.

  • Reaction Conditions: The reaction is typically carried out at room temperature to minimize side reactions and racemization if chiral amines are used.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a representative thienopyridine carboxamide.

StepKey ReagentsSolventTemperatureTypical Yield
Thienopyridine Core Synthesis This compound, Ethyl thioglycolate, Et3NDMFRT to Reflux60-80%
Ester Hydrolysis Thienopyridine ester, NaOH(aq)Dioxane/WaterReflux85-95%
Amide Coupling Thienopyridine carboxylic acid, Amine, HATU, DIPEADMFRoom Temp.50-90%

Conclusion and Future Directions

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of thienopyridine carboxamides from the readily available starting material, this compound. The versatility of the final amide coupling step allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. Future research in this area may focus on the development of more atom-economical and environmentally friendly synthetic methods, as well as the exploration of novel biological targets for this promising class of compounds.

References

Using "2,4-Dichloro-6-methylnicotinonitrile" to create ubiquitin-specific protease inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Proposed Strategy for Synthesizing Novel Ubiquitin-Specific Protease (USP) Inhibitors from a 2,4-Dichloro-6-methylnicotinonitrile Scaffold

Introduction: Targeting the Deubiquitinase Axis in Drug Discovery

The Ubiquitin-Proteasome System (UPS) is a cornerstone of cellular protein homeostasis, orchestrating the degradation of proteins through a highly regulated process.[1][2] This system's reversibility is managed by deubiquitinating enzymes (DUBs), which remove ubiquitin tags from substrate proteins, thereby rescuing them from degradation and modulating critical signaling pathways.[2][3] The Ubiquitin-Specific Proteases (USPs) represent the largest family of DUBs and have emerged as high-value therapeutic targets due to their deep involvement in the pathophysiology of numerous diseases, including cancer, neurodegeneration, and inflammatory disorders.[1][2][3]

Notably, USP7 has been extensively studied for its role in stabilizing key oncogenic proteins and tumor suppressors, such as MDM2 and p53, making it a prime target for cancer therapy.[4][5] Despite significant research, no USP inhibitor has yet been approved for clinical use, highlighting an urgent need for novel chemical scaffolds that can yield potent, selective, and drug-like inhibitors.[3][4]

This application note presents a novel, hypothesis-driven strategy for the design and synthesis of USP inhibitors utilizing This compound as a versatile starting scaffold. We provide the scientific rationale for this approach, detailed synthetic protocols, and methodologies for subsequent biological evaluation.

Part 1: Rationale for Scaffold Selection & Strategic Design

The selection of a starting scaffold is a critical decision in medicinal chemistry. The this compound molecule offers several strategic advantages for building a library of potential USP inhibitors.

Chemical Properties and Reactivity: The scaffold (C₇H₄Cl₂N₂) is a substituted pyridine, a heterocyclic motif considered a "privileged structure" in drug design due to its ability to form key hydrogen bonds and participate in various binding interactions.[6][7][8] Its key features include:

  • Differential Reactivity: The pyridine ring is substituted with two chlorine atoms at the C2 and C4 positions. Due to the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group, these positions are activated for Nucleophilic Aromatic Substitution (SNAr). Crucially, the C4 position is generally more electrophilic and sterically accessible than the C2 position, allowing for a regioselective, sequential functionalization strategy. This enables the controlled, directional build-up of molecular complexity.

  • Structural Rigidity: The pyridine core provides a rigid framework to orient appended functional groups into the three-dimensional space of a USP catalytic domain. This is essential for achieving high-affinity binding.

  • Nitrile Group as a Chemical Handle: The nitrile (-CN) group is a versatile functional group. It can act as a hydrogen bond acceptor in ligand-protein interactions or be chemically transformed into other functionalities, such as a primary amine or a carboxylic acid, to further probe the target's binding pocket.

This strategic foundation allows for the creation of a diverse chemical library from a single, readily available starting material.

Part 2: Proposed Synthetic Strategy & Protocols

Our proposed strategy follows a divergent, library-oriented approach, enabling the generation of numerous unique analogues for biological screening. The overall workflow is designed to explore the chemical space around the core scaffold systematically.

G A 2,4-Dichloro-6- methylnicotinonitrile B Step 1: Regioselective SNAr (C4 Position) + Nucleophile Library A A->B Reagents: Various Amines/Thiols, Base (e.g., DIPEA) C Monosubstituted Intermediate Library B->C D Step 2: Second Substitution (C2 Position) (SNAr or Cross-Coupling) + Reagent Library B C->D Reagents: Amines, Boronic Acids (Suzuki), etc. E Disubstituted Target Library D->E F Step 3 (Optional): Nitrile Group Modification E->F Hydrolysis (H+) or Reduction (e.g., H2/Pd) G Final Compound Library E->G Direct Screening F->G G cluster_0 Cellular Response Apoptosis Apoptosis & Tumor Suppression USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Ub Ubiquitin (Degradation Signal) p53->Apoptosis Promotes Inhibitor Novel Inhibitor (from Scaffold) Inhibitor->USP7 Inhibits G A Design Analogs (SAR Analysis) B Synthesize (Protocols 2.1, 2.2) A->B C Test In Vitro (Protocol 3.1) B->C D Test In Cells (Protocol 3.2) C->D E Analyze Data (Potency, Selectivity, ADME Properties) D->E E->A Iterate

References

Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-6-methylnicotinonitrile, with the Chemical Abstracts Service (CAS) number 38367-36-1, is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a chlorinated pyridine ring with a methyl and a nitrile group, makes it a versatile building block for the synthesis of various active compounds. The precise characterization of this molecule is paramount to ensure its identity, purity, and quality, which are critical factors for its application in drug development and other regulated fields.

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for quality control and assurance. The methodologies are grounded in established analytical principles and are adaptable for validation in accordance with ICH guidelines.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂[1]
Molecular Weight 187.03 g/mol [1]
CAS Number 38367-36-1[1]
Appearance White to light yellow crystalline powderN/A
Solubility Sparingly soluble in waterN/A

Predicted Impurity Profile

The purity of this compound is a critical quality attribute. Potential impurities can originate from starting materials, intermediates, by-products of side reactions, and degradation products. A plausible synthetic route involves the chlorination of a precursor such as 2-chloro-4-methylnicotinonitrile.[4] Another potential route is the Sandmeyer reaction from an amino-substituted precursor.[5][6][7][8][9] Based on these potential synthetic pathways, a profile of likely impurities can be predicted:

  • Starting Materials: Unreacted precursors like 2-chloro-4-methylnicotinonitrile or an aminomethylnicotinonitrile derivative.

  • Intermediates: Partially reacted intermediates from the synthetic sequence.

  • By-products: Isomeric dichlorinated nicotinonitriles (e.g., 2,6-dichloro-4-methylnicotinonitrile), over-chlorinated species (trichlorinated derivatives), or products from incomplete reactions.

  • Reagents: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) or their degradation products.

  • Degradation Products: Products arising from hydrolysis, oxidation, or photolysis of the target molecule. Forced degradation studies are crucial for identifying these potential degradants.[1][10][11][12][13]

Analytical Characterization Workflow

A multi-technique approach is necessary for the comprehensive characterization of this compound. The following workflow outlines the recommended analytical strategy.

Analytical Workflow cluster_0 Primary Identification & Purity cluster_1 Structural Elucidation cluster_2 Elemental Composition HPLC_UV HPLC-UV Report Report HPLC_UV->Report GC_MS GC-MS GC_MS->Report NMR NMR Spectroscopy (¹H, ¹³C) NMR->Report MS Mass Spectrometry MS->Report FTIR FTIR Spectroscopy FTIR->Report EA Elemental Analysis EA->Report Sample Sample Sample->HPLC_UV Purity & Assay Sample->GC_MS Impurity ID Sample->NMR Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->EA Composition

Caption: Comprehensive analytical workflow for this compound.

Application Notes & Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Principle: Reversed-phase HPLC with UV detection is a robust method for separating and quantifying this compound and its organic impurities. The method's specificity allows for the accurate determination of purity and assay.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

  • System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (≤ 2.0), and theoretical plates (> 2000).

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Calculate the concentration of the sample against the reference standard using the external standard method.

Method Validation (as per ICH Q2(R2)): [2][3]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants. This can be achieved by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations or by standard addition.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with deliberate small variations in parameters like mobile phase composition, pH, column temperature, and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio information, enabling structural elucidation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

GC-MS Conditions (Starting Point):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) and with the expected fragmentation patterns of potential impurities.

    • The molecular ion peak will provide the molecular weight of the impurity, and the fragmentation pattern will give clues about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

NMR Parameters (Starting Point):

ParameterCondition
Solvent CDCl₃ or DMSO-d₆
Nuclei ¹H and ¹³C
Reference Tetramethylsilane (TMS) at 0.00 ppm

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to determine the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic, aliphatic, nitrile).

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic proton on the pyridine ring and the protons of the methyl group.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring, the methyl group, and the nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in this compound.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)~2230-2210
C=C, C=N (Aromatic Ring)~1600-1450
C-H (Methyl)~2980-2850
C-Cl~800-600
Elemental Analysis for Empirical Formula Confirmation

Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. This data is used to confirm the empirical formula.

Instrumentation:

  • CHN analyzer and a method for halogen determination (e.g., combustion with ion chromatography).

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample.

  • Analysis: Perform the analysis according to the instrument's standard operating procedure.

  • Data Analysis: Compare the experimentally determined percentages of C, H, N, and Cl with the theoretical values calculated from the molecular formula (C₇H₄Cl₂N₂).

Theoretical Composition:

  • Carbon: 44.95%

  • Hydrogen: 2.16%

  • Chlorine: 37.91%

  • Nitrogen: 14.98%

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The application of this multi-faceted approach, encompassing chromatographic, spectroscopic, and elemental analysis techniques, will ensure the reliable determination of the identity, purity, and quality of this important chemical intermediate. Adherence to these protocols, coupled with rigorous method validation, will support the development of safe and effective products for the pharmaceutical and agrochemical industries.

References

Purification of "2,4-Dichloro-6-methylnicotinonitrile" by filtration through a Celite pad

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Purification of 2,4-Dichloro-6-methylnicotinonitrile via Celite® Filtration

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of this compound, a pivotal intermediate in pharmaceutical and agrochemical synthesis. Reaction workups for this compound often result in the formation of finely dispersed particulate impurities, which are challenging to remove using standard filtration techniques due to filter paper clogging. This guide details the application of Celite® filtration, an effective method for removing these fine solids to yield a clear, particle-free solution of the target compound. We will explore the scientific rationale behind using a diatomaceous earth filter aid, present a validated, step-by-step laboratory protocol, and discuss critical safety considerations and troubleshooting strategies.

Introduction and Rationale

This compound (CAS No. 38367-36-1) is a substituted pyridine derivative widely used as a building block in the synthesis of complex organic molecules. Syntheses of this and related compounds often employ potent chlorinating agents like phosphorus oxychloride or involve reactions that generate fine, often colloidal, inorganic salts and other insoluble byproducts.[1][2] These particulates can interfere with subsequent reactions, complicate product isolation, and contaminate the final product.

Standard paper filtration is frequently rendered ineffective by these fine particles, which quickly block the pores of the filter paper, leading to an impractically slow or completely stalled filtration process.[3]

The Celite Filtration Solution:

Celite, a brand of diatomaceous earth, is a chemically inert filter aid composed of the fossilized, siliceous shells of diatoms.[3][4][5] Its utility in chemical purifications stems from its unique physical structure:

  • High Porosity and Microporous Structure: The diatom skeletons create a rigid yet porous structure, forming a filter cake with an intricate network of microscopic channels. These channels are small enough to trap fine particulates but large enough to allow the fluid to pass through smoothly.[4][6]

  • Inertness: Composed primarily of silica, Celite is chemically inert in most organic solvents and reaction mixtures, ensuring it does not react with the desired product.[5]

  • High Surface Area: While its primary function here is physical filtration, Celite's high surface area can help adsorb trace amounts of baseline impurities.[3] However, this also necessitates thorough washing to ensure the desired product is not retained.[3][4]

This method is distinct from chromatographic purification (e.g., a silica gel plug), which separates dissolved compounds based on polarity.[3] Celite filtration is a mechanical process specifically designed to remove insoluble solid impurities.

Compound Data and Safety Precautions

Prior to initiating any experimental work, it is crucial to understand the properties and hazards associated with this compound.

Compound Properties
PropertyValueSource
CAS Number 38367-36-1[7][8]
Molecular Formula C₇H₄Cl₂N₂[7][8]
Molecular Weight 187.03 g/mol [7][8]
Appearance Solid (Typical for related compounds)[9][10][11]
Solubility Expected to be soluble in common organic solvents (e.g., Ethyl Acetate, DCM, THF) and poorly soluble in water.[9]
Critical Safety Information

This compound and its structural isomers are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • Hazards: Toxic if swallowed. Harmful in contact with skin or if inhaled. Causes serious skin and eye irritation/damage.[12]

  • Handling: All manipulations must be performed inside a certified chemical fume hood.[7][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

    • Lab Coat: A flame-resistant lab coat must be worn and properly fastened.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[7][12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol outlines the procedure for purifying a crude solution of this compound in an organic solvent.

Materials and Equipment
  • Crude this compound

  • Celite® 545 (or equivalent filter aid)

  • Anhydrous organic solvent (e.g., Ethyl Acetate, Dichloromethane). The solvent should fully dissolve the product but not the impurities.

  • Büchner funnel and appropriately sized filter paper

  • Heavy-walled vacuum filter flask with a side-arm

  • Vacuum source (e.g., water aspirator or vacuum pump with a cold trap)

  • Erlenmeyer flasks or beakers

  • Spatulas and glass stirring rod

  • Wash bottle

  • Clamps and retort stand to secure the apparatus

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_filtration Phase 2: Filtration cluster_recovery Phase 3: Recovery & Completion A 1. Dissolve Crude Product in Minimum Solvent B 2. Assemble Filtration Apparatus (Funnel & Flask) C 3. Prepare Celite Slurry in Same Solvent D 4. Form Celite Pad: Wet Paper -> Add Slurry -> Apply Vacuum C->D E 5. Carefully Pour Crude Solution onto Celite Pad D->E Ensure pad is uniform F 6. Collect Clear Filtrate Containing Purified Product E->F Apply gentle vacuum G 7. Wash Original Flask with Fresh Solvent F->G H 8. Wash Celite Pad Thoroughly to Recover All Product G->H Transfer washings to pad I 9. Combine Filtrate and Washes H->I Collect in same flask J 10. Process Purified Solution (e.g., Rotary Evaporation) I->J

Caption: Workflow for Celite Filtration.

Step-by-Step Procedure

Step 1: Preparation of the Crude Solution

  • Transfer the crude this compound solid into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen organic solvent (e.g., ethyl acetate). The goal is to fully dissolve the desired compound while leaving the target impurities suspended.

  • Stir or swirl the mixture until all the soluble material has dissolved.

Step 2: Assembly of the Filtration Apparatus

  • Securely clamp the vacuum filter flask to a retort stand.

  • Place the Büchner funnel into the neck of the flask, ensuring a good seal (a rubber filter adapter can be used).

  • Place a piece of filter paper into the Büchner funnel, ensuring it lies flat and covers all the holes.

  • Connect the flask's side-arm to the vacuum source using thick-walled tubing.

Step 3: Preparation of the Celite® Pad

  • Wet the filter paper with a small amount of the clean solvent to seat it against the funnel plate. Apply a brief vacuum to pull the solvent through and ensure a seal.

  • In a separate small beaker, prepare a slurry of Celite. Add a sufficient amount of Celite (to form a pad approximately 1-2 cm thick) to the clean solvent and swirl to create a uniform suspension.[3][14]

  • Turn on the vacuum to a gentle setting.

  • Immediately and carefully pour the Celite slurry into the center of the Büchner funnel. The solvent will be pulled through, leaving a uniform, flat pad of Celite on the filter paper.[6][14]

  • Wash the pad with a small portion of clean solvent to help settle it and remove any ultra-fine Celite particles that might have passed through initially. If the filtrate is cloudy, empty and clean the receiving flask before proceeding.

Step 4: Filtration of the Product

  • Decant the crude solution from Step 1 carefully onto the center of the Celite pad. To avoid disturbing the pad surface, pour the liquid down a glass rod or gently against the inner wall of the funnel.[4][6]

  • Apply vacuum to draw the solution through the pad. The filtrate collected in the flask should be clear and free of particulates.

Step 5: Washing and Product Recovery

  • This step is critical for obtaining a good yield. The high surface area of Celite can adsorb a significant amount of the product.[3]

  • Add a portion of clean solvent to the original flask that contained the crude mixture, swirling to dissolve any remaining product. Transfer this rinsing solvent onto the Celite pad.

  • Systematically wash the entire surface of the Celite pad with several small portions of clean solvent.[4] Allow the vacuum to pull each wash through completely before adding the next.

  • Continue washing until you are confident all the product has been recovered. The collected clear filtrate now contains the purified this compound.

Expected Results and Troubleshooting

  • Successful Outcome: The filtrate in the receiving flask is a clear, homogenous solution. The Celite pad appears discolored and has visibly trapped the fine solid impurities.

  • Post-Filtration: The purified solution can now be processed further, typically by removing the solvent under reduced pressure using a rotary evaporator to isolate the solid product.

ProblemPossible Cause(s)Recommended Solution(s)
Filtration is extremely slow or stops. 1. Celite pad is too thick. 2. Particulates have clogged the top layer of the pad. 3. Vacuum is too weak.1. Use a thinner pad (1 cm is often sufficient). Use a wider funnel for larger volumes. 2. With the vacuum off, gently scrape the top 1-2 mm of the Celite pad with a spatula to expose a fresh surface, then reapply vacuum. 3. Check vacuum source and tubing for leaks.
Filtrate is cloudy or contains particles. 1. The Celite pad was disturbed during pouring. 2. A crack or channel formed in the pad. 3. The filter paper was torn or improperly seated.1. Prepare a new, fresh Celite pad and re-filter the cloudy solution. 2. Ensure the pad is flat and uniform before adding the solution. Pouring gently is key.[4][6] 3. Ensure the filter paper is the correct size and is fully wetted before adding the Celite slurry.
Product yield is significantly low. 1. Incomplete dissolution of the crude product. 2. Insufficient washing of the Celite pad.[3][4]1. Ensure enough solvent was used initially to dissolve all of the target compound. 2. Perform multiple, thorough washes of the Celite pad with fresh solvent. It is better to use 3 x 20 mL washes than 1 x 60 mL wash.

Conclusion

Filtration through a Celite pad is a simple, rapid, and highly effective technique for the purification of this compound from fine particulate impurities commonly encountered during its synthesis. By forming a microporous filter bed, this method overcomes the limitations of standard filter paper, enabling a smooth and efficient separation. Adherence to the detailed protocol, particularly the steps involving careful pad preparation and thorough washing, ensures high recovery of a particle-free product solution, ready for subsequent synthetic transformations or final isolation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylnicotinonitrile (CAS 38367-36-1).[1][2] This guide is designed for researchers, chemists, and pharmaceutical professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable heterocyclic building block. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's causality, enabling you to optimize yield, improve purity, and troubleshoot effectively.

Section 1: Synthesis Overview and Core Protocol

The most prevalent and industrially scalable method for synthesizing this compound is through the direct chlorination of its corresponding dihydroxy precursor, 2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8).[3][4] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive.

The reaction proceeds via the conversion of the hydroxypyridine tautomers into more reactive intermediates, which are then displaced by chloride ions. The mechanism shares similarities with the Vilsmeier-Haack reaction, where a phosphorus-based reagent activates a carbonyl or hydroxyl group towards nucleophilic attack.[5][6][7]

Reaction Mechanism: Chlorination of 2,4-Dihydroxy-6-methylnicotinonitrile

The diagram below illustrates the proposed mechanism for the dichlorination process using phosphorus oxychloride. The tautomeric forms of the dihydroxy starting material are activated by POCl₃, forming phosphate ester intermediates which are excellent leaving groups, facilitating subsequent nucleophilic substitution by chloride ions.

G cluster_reagents Reagents SM 2,4-Dihydroxy-6-methylnicotinonitrile (Keto-Enol Tautomers) Int1 Intermediate 1 (Monochloro Phosphate Ester) SM->Int1 + 2 POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Int2 Intermediate 2 (Dichloro Phosphate Ester) Int1->Int2 Nucleophilic Attack (Cl⁻) Product This compound Int2->Product Nucleophilic Attack (Cl⁻) Elimination of H₃PO₄ Workup Aqueous Workup (e.g., Quenching on Ice) Product->Workup Reaction Quench G Start Start: Low Yield Observed Check_SM Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Check_SM SM_Present Problem: Incomplete Reaction Check_SM->SM_Present Starting Material Dominant Byproducts Problem: Side Reactions/ Decomposition Check_SM->Byproducts Complex Mixture/ Tar Dominant No_Product Problem: Reaction Failure Check_SM->No_Product Baseline/ No Product Spot Action1 Increase POCl₃ eq. Increase Temp/Time Check Reagent Purity SM_Present->Action1 Action2 Lower Temperature Purify Starting Material Add Base Catalyst Byproducts->Action2 Action3 Verify Starting Material Check Reagent Quality Confirm Reaction Setup No_Product->Action3 End Optimized Yield Action1->End Action2->End Action3->End

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-6-methylnicotinonitrile (CAS 38367-36-1).[1][2] This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound involves the direct chlorination of its precursor, 2,4-Dihydroxy-6-methylnicotinonitrile.[3][4][5] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often at elevated temperatures. While conceptually straightforward, this reaction presents several practical challenges that can impact yield, purity, and safety.

The general reaction scheme is as follows:

This guide will deconstruct the common issues associated with this process and provide robust solutions.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis. Specific parameters are detailed in the subsequent sections.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 2,4-Dihydroxy-6-methylnicotinonitrile B Add Phosphorus Oxychloride (POCl₃) A->B Slowly, under inert atm. C Heat Reaction Mixture (e.g., 100-120°C) B->C D Monitor Reaction Progress (TLC/HPLC) C->D Hold for 4-8h E Cool to Room Temp. D->E F Quench Reaction (Pour onto crushed ice) E->F G Filter Precipitated Solid F->G H Wash with Water & Dry G->H I Recrystallization (e.g., from Ethanol/Hexane) H->I J Characterize Final Product (NMR, MS, mp) I->J

Caption: General workflow for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for this synthesis, and where can it be sourced?

A1: The standard starting material is 2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8).[3][4][5] It is a stable, solid compound. It can be purchased from various chemical suppliers such as Sigma-Aldrich, AChemBlock, and Synthonix Corporation.[3][4]

Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?

A2: POCl₃ is highly effective for converting hydroxyl groups on heterocyclic rings (like pyridones) to chlorides. It serves as both the reagent and often as the solvent, driving the reaction to completion. Its boiling point (105.8 °C) is convenient for running the reaction at elevated temperatures to ensure full conversion. While other reagents like phosphorus pentachloride (PCl₅) can be used, they can sometimes lead to over-chlorination or other side products.[6][7]

Q3: What are the major safety concerns associated with this reaction?

A3: There are two primary safety hazards:

  • Reactivity of POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water. The work-up step, which involves quenching the reaction mixture with ice or water, is highly exothermic and releases large volumes of corrosive hydrogen chloride (HCl) gas.[6][8] This must be performed slowly in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Exotherm: The initial reaction between the dihydroxy precursor and POCl₃ can be exothermic. The reagents should be mixed carefully, and the subsequent heating should be controlled. A similar procedure for a related compound notes a spontaneous, vigorous reflux that requires cooling to control.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction resulted in a very low yield, or I recovered mostly starting material. What went wrong?

A: This is a common issue often traced back to reaction conditions or reagent quality.

  • Insufficient Temperature or Time: The conversion of the dihydroxy compound to the dichloro product requires significant thermal energy. Reactions are typically run at reflux (around 105-120 °C) for several hours (e.g., 5-8 hours).[6] If the temperature is too low or the reaction time is too short, you will likely observe incomplete conversion.

    • Solution: Ensure your oil bath or heating mantle reaches and maintains the target temperature. Monitor the reaction using an appropriate method (e.g., TLC, HPLC) until the starting material is consumed.

  • Reagent Quality: POCl₃ can degrade over time if exposed to atmospheric moisture. Old or improperly stored POCl₃ will have reduced activity.

    • Solution: Use a fresh bottle of POCl₃ or distill the reagent before use to ensure high purity.

  • Premature Quenching: Adding the reaction mixture to water/ice before it has cooled sufficiently can lead to undesired hydrolysis of the product or intermediates.

    • Solution: Always allow the reaction vessel to cool to room temperature before proceeding with the aqueous work-up.

Problem 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are they and how can I avoid them?

A: Impurities usually arise from incomplete reaction or side reactions.

  • Mono-chlorinated Impurity: The most common impurity is the mono-chlorinated intermediate (e.g., 2-chloro-4-hydroxy-6-methylnicotinonitrile). This occurs when reaction conditions are not forcing enough.

    • Causality: The two hydroxyl groups may have different reactivities, with one being converted more readily than the other.

    • Solution: Increase the reaction temperature and/or time. Ensure a sufficient excess of POCl₃ is used (it often serves as the solvent).

  • Over-chlorination: While less common for this specific molecule, using harsher reagents like PCl₅ in conjunction with POCl₃ can sometimes lead to undesired chlorination on the methyl group or other positions, as seen in related syntheses.[7]

    • Solution: Stick to using only POCl₃ unless a specific protocol requires additives. Maintain strict temperature control to avoid excessive thermal decomposition or side reactions.

Mechanism of Chlorination

Understanding the mechanism helps in troubleshooting. The reaction proceeds via the formation of dichlorophosphate esters, which are then displaced by chloride ions.

ChlorinationMechanism cluster_mechanism Simplified Chlorination Mechanism Start Pyridone Tautomer (OH-form) Intermediate1 Dichlorophosphate Ester Intermediate Start->Intermediate1 + POCl₃ - HCl POCl3 POCl₃ Product Chloro-pyridine Product Intermediate1->Product + Cl⁻ PO2Cl2 PO₂Cl₂⁻ Intermediate1->PO2Cl2 - (PO₂Cl₂⁻) Chloride Cl⁻

Caption: Simplified mechanism for the conversion of a pyridone hydroxyl to a chloride.

Problem 3: Difficulties During Work-up and Purification

Q: The work-up was hazardous, and now I'm struggling to purify the crude product.

A: The work-up and purification stages are critical for obtaining a high-purity final product.

  • Violent Quenching: As mentioned in the safety section, pouring the hot reaction mixture directly into water is extremely dangerous.

    • Solution: Cool the reaction to room temperature first. Then, pour the mixture slowly and in a controlled manner onto a large excess of crushed ice in a beaker suitable for vigorous gas evolution. Perform this in an efficient fume hood. An alternative is to slowly add ice to the cooled reaction mixture.[9]

  • Product Oiling Out: Sometimes, the crude product may precipitate as an oil or a sticky solid instead of a filterable powder, making isolation difficult.

    • Solution: Ensure the quenching medium is very cold and well-stirred. After quenching, continue stirring the slurry for an extended period (e.g., overnight) at a low temperature (0-5 °C) to promote crystallization.[8] If it remains oily, attempt extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[6]

  • Persistent Impurities After Filtration: The crude solid may still contain acidic residues from the POCl₃ hydrolysis.

    • Solution: Wash the crude solid thoroughly with water. For more stubborn acidic impurities, the crude product can be suspended in a cold, dilute solution of sodium hydroxide (e.g., 5% NaOH), stirred for 30-60 minutes, filtered, and then washed with water until the filtrate is neutral.[8] This removes acidic byproducts without hydrolyzing the desired dichloro product. Final purification is typically achieved by recrystallization from a solvent system like ethanol, methanol, or a toluene/hexane mixture.

Protocol and Data

Reference Experimental Protocol

This protocol is a synthesized example based on procedures for analogous compounds and should be adapted and optimized for your specific laboratory conditions.[6][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dihydroxy-6-methylnicotinonitrile (10.0 g, 0.067 mol).

  • Reagent Addition: In a fume hood, slowly add phosphorus oxychloride (30 mL, 0.32 mol) to the flask. The mixture may warm slightly.

  • Chlorination: Heat the mixture in an oil bath to 110-120 °C and maintain at this temperature for 5-8 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Cooling & Work-up: Allow the dark reaction mixture to cool to room temperature. Prepare a separate large beaker with 300 g of crushed ice.

  • Quenching: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A large amount of HCl gas will evolve. A solid precipitate should form.

  • Isolation: Allow the ice to melt completely, then stir the resulting slurry for an additional hour in an ice bath. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Drying & Purification: Press the solid as dry as possible and then dry it under vacuum. The expected yield of crude product is typically high (>85%).[9] For higher purity, recrystallize the solid from an appropriate solvent.

Typical Reaction Parameters
ParameterValue/ConditionRationale & Notes
Starting Material 2,4-Dihydroxy-6-methylnicotinonitrile1.0 equivalent
Chlorinating Agent Phosphorus Oxychloride (POCl₃)4-5 equivalents (or as solvent)
Temperature 105–120 °CEnsures complete conversion of both hydroxyl groups.[6]
Reaction Time 5–8 hoursVaries by scale; monitor by TLC/HPLC for completion.
Work-up Quenching on crushed iceSafely hydrolyzes excess POCl₃ and precipitates the product.[8][9]
Typical Yield 85–95% (crude)Yields are generally high before purification.[9]

References

Storage and stability of "2,4-Dichloro-6-methylnicotinonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylnicotinonitrile (CAS No: 38367-36-1). Our goal is to ensure the integrity of your experiments by addressing common challenges related to the storage, stability, and handling of this critical chemical intermediate. The protocols and troubleshooting advice provided herein are designed to be self-validating, promoting reproducible and reliable results.

Section 1: Frequently Asked Questions (FAQs) - Core Storage & Handling

This section addresses the most common inquiries received by our technical support team.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life and stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[1][2][3] Several suppliers recommend refrigerated storage under an inert atmosphere, specifically at 2-8°C.[4]

Application Scientist's Note: While the compound is a stable solid at room temperature, refrigerated storage significantly slows down potential long-term degradation, such as slow hydrolysis from atmospheric moisture. The use of an inert atmosphere (e.g., argon or nitrogen) is a best practice for preventing oxidation and moisture-related degradation, ensuring the highest purity for sensitive downstream applications.

Q2: The compound arrived in a shipment at ambient temperature. Is its integrity compromised?

No, short-term exposure to ambient temperatures during shipping is generally not a cause for concern. This compound is a crystalline solid that is stable under these conditions.[5] Upon receipt, it is imperative to transfer the compound to the recommended long-term storage conditions as outlined in Q1.

Q3: What chemical classes or substances should be avoided when handling or storing this compound?

To prevent degradation and hazardous reactions, this compound should be stored separately from and not be allowed to come into contact with the following:

  • Strong Bases: Can promote the hydrolysis of the nitrile group or substitution of the chloro groups.

  • Amines: Can act as nucleophiles, potentially displacing the chlorine atoms.

  • Strong Reducing Agents: May react with the nitrile or chloro functional groups.[2]

Application Scientist's Note: The two chlorine atoms on the pyridine ring are electron-deficient sites, making them susceptible to nucleophilic aromatic substitution. Keeping the compound isolated from strong nucleophiles like amines and bases is critical to maintaining its chemical structure.

Q4: What are the primary safety precautions I should take when working with this compound?

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[2][6] Therefore, the following precautions are mandatory:

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Material Handling: Avoid the formation of dust during weighing and transfer.[1][2] Use non-sparking tools to prevent ignition sources.[1]

Section 2: Troubleshooting Guide - Stability & Degradation

This section provides a logical framework for identifying and addressing potential issues with compound stability.

Q5: I suspect my sample has degraded. What are the common signs of degradation?

Degradation can manifest in both physical and analytical changes:

  • Physical Signs:

    • Color Change: A noticeable shift from its typical white to off-white or light-yellow crystalline powder appearance.

    • Clumping/Change in Consistency: This often indicates moisture absorption, a primary catalyst for hydrolysis.

  • Analytical Signs:

    • Chromatography (HPLC/GC): Appearance of new, unexpected peaks in the chromatogram, or a decrease in the area of the main peak.

    • NMR Spectroscopy: Emergence of new signals or changes in the integration of existing proton or carbon signals, indicating the formation of impurities.[8]

TroubleshootingWorkflow Fig 1. Troubleshooting Workflow for Suspected Degradation start Suspect Compound Degradation visual Perform Visual Inspection (Color, Consistency) start->visual is_changed Physical Change Observed? visual->is_changed analytical Perform Purity Analysis (e.g., HPLC, NMR) is_changed->analytical Yes is_changed->analytical No (Proceed with caution) is_pure Purity >95% and No New Impurities? analytical->is_pure use Compound is Suitable for Use. Review Storage Practices. is_pure->use Yes discard Compound is Degraded. Discard According to Safety Protocols and Procure New Stock. is_pure->discard No

Caption: Fig 1. Troubleshooting Workflow for Suspected Degradation

Q6: What are the most probable degradation pathways for this molecule under improper storage?

The structure of this compound contains two key functional groups susceptible to degradation, primarily through hydrolysis if exposed to moisture, especially in the presence of acidic or basic contaminants.

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can hydrolyze to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).

  • Nucleophilic Aromatic Substitution: The chlorine atoms, particularly the one at the 4-position, are activated towards nucleophilic attack. In the presence of water, this can lead to substitution with a hydroxyl group, forming a hydroxypyridine derivative.

DegradationPathways Fig 2. Potential Hydrolytic Degradation Pathways cluster_hydrolysis Nitrile Group Hydrolysis cluster_substitution Chloro Group Substitution parent This compound amide 2,4-Dichloro-6-methylnicotinamide parent->amide H₂O (Moisture) hydroxy 4-Chloro-2-hydroxy-6-methylnicotinonitrile parent->hydroxy H₂O (Moisture) acid 2,4-Dichloro-6-methylnicotinic acid amide->acid Further Hydrolysis

Caption: Fig 2. Potential Hydrolytic Degradation Pathways

Q7: How can I experimentally assess the purity and stability of my sample?

A quantitative assessment of purity is best achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method can effectively separate the parent compound from potential impurities formed during degradation. For structural confirmation of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[9]

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Guide for Assessing Compound Purity by HPLC-UV

Causality Statement: This protocol uses a C18 column, which is effective at retaining and separating moderately non-polar compounds like dichlorinated pyridines. A gradient elution is employed to ensure that both the parent compound and any potentially more polar (hydrolyzed) or less polar impurities are resolved and eluted from the column.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 5.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a major peak with >97% area.

Protocol 2: Preparing a Stock Solution for Experimental Use

Trustworthiness Statement: This protocol is designed to minimize degradation during solution preparation and storage. The use of anhydrous solvent and inert gas creates an environment that protects the compound from hydrolytic degradation, ensuring the concentration and integrity of the stock solution are maintained.

  • Pre-analysis: Ensure the solid compound has been equilibrated to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is soluble (e.g., Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile).

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound into a clean, dry vial.

    • Add the calculated volume of anhydrous solvent to achieve the target concentration.

    • If the vial has a septum cap, briefly purge the headspace with an inert gas (argon or nitrogen) before and after adding the solvent.

    • Seal the vial tightly. Use vortexing or sonication if necessary to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 4: Summary of Physicochemical Data

PropertyValueSource(s)
Chemical Name This compound[10]
Synonym 2,4-dichloro-6-methylpyridine-3-carbonitrile[1][10]
CAS Number 38367-36-1[1][6][10]
Molecular Formula C₇H₄Cl₂N₂[1][10]
Molecular Weight 187.03 g/mol [1][10]
Appearance White to off-white/light yellow crystalline solid[5]
Recommended Storage 2-8°C, dry, under inert atmosphere[4]
Incompatibilities Strong bases, amines, reducing agents[2]
Hazard Codes H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[6]

Section 5: References

  • LookChem. Cas 875-35-4, 2,6-Dichloro-4-methylnicotinonitrile.--INVALID-LINK--

  • Greenbook. Safety Data Sheet - GHS. (2016). --INVALID-LINK--

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). --INVALID-LINK--

  • Guidechem. 2,6-Dichloro-4-methylnicotinonitrile 875-35-4 wiki.--INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2,4-dichloro-6-methylnicotinate. (2023). --INVALID-LINK--

  • Japan International Cooperation Agency. III Analytical Methods.--INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. (2025). --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. (2024). --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - 2,5-Dichloro-4,6-dimethylnicotinonitrile. (2023). --INVALID-LINK--

  • PubChem. this compound | C7H4Cl2N2 | CID 11275471.--INVALID-LINK--

  • ResearchGate. Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer | Request PDF. (2025). --INVALID-LINK--

  • Royal Society of Chemistry. Analytical Methods.--INVALID-LINK--

  • Cenmed Enterprises. this compound (C007B-129537).--INVALID-LINK--

  • BLD Pharm. 38367-36-1|this compound|BLD Pharm.--INVALID-LINK--

  • ChemScene. 91591-63-8 | 2,5-Dichloro-4,6-dimethylnicotinonitrile.--INVALID-LINK--

  • BLD Pharm. 84703-17-3|2,5-Dichloro-6-methylnicotinonitrile|BLD Pharm.--INVALID-LINK--

  • Royal Society of Chemistry. Analytical Methods.--INVALID-LINK--

  • BLD Pharm. 847145-54-4|2,4-Dichloro-6-methyl-5-nitronicotinonitrile - BLDpharm.--INVALID-LINK--

  • ResearchGate. Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. (2025). --INVALID-LINK--

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.--INVALID-LINK--

  • PubChem. 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile | C8H6Cl2N2O | CID 53415892.--INVALID-LINK--

  • Fluorochem. 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile.--INVALID-LINK--

  • United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.--INVALID-LINK--

  • FINETECH INDUSTRY LIMITED. 2,6-Dichloro-4-methylnicotinonitrile | CAS: 875-35-4.--INVALID-LINK--

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.--INVALID-LINK--

  • MDPI. The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics.--INVALID-LINK--

  • Sigma-Aldrich. 2,4-Dichloro-6-methyl-3-nitropyridine | 63897-12-1.--INVALID-LINK--

  • PubChem. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254.--INVALID-LINK--

References

Technical Support Center: Safe Handling of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the safe handling of 2,4-Dichloro-6-methylnicotinonitrile (CAS No. 38367-36-1). This guide is designed to provide you with comprehensive, field-proven insights and protocols to ensure your safety and the integrity of your experiments. As your Senior Application Scientist, I have structured this resource to address the specific challenges and questions you may encounter.

Section 1: Understanding the Compound - Core Safety Principles

This compound is a chlorinated pyridine derivative with the molecular formula C₇H₄Cl₂N₂.[1] Understanding its chemical properties is fundamental to safe handling. While comprehensive toxicological data is not available, the presence of chloro and nitrile functional groups necessitates a cautious approach.

Frequently Asked Questions (FAQs) - General Safety

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar chemical structures, the primary hazards are anticipated to be:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.

Q2: Why is it critical to handle this compound in a well-ventilated area?

A2: Handling in a well-ventilated area, preferably a chemical fume hood, is crucial to minimize the inhalation of any dust or aerosols.[3][4] Inhalation of related compounds can be harmful.[2]

Q3: What are the known physical and chemical properties I should be aware of?

A3: Key properties are summarized in the table below. Understanding these can help in planning experiments and anticipating behavior under various conditions.

PropertyValueSource
Molecular Weight 187.03 g/mol [1]
Appearance White to light yellow crystalline powder[5]
Melting Point 108-112 °C[6]
Boiling Point 118 °C at 5 mmHg[6]
Solubility Sparingly soluble in water (0.4 g/L)[6]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling this compound. The following provides a detailed breakdown of required PPE.

Troubleshooting Guide - PPE Selection and Use

Issue: I'm unsure which gloves offer the best protection.

Solution: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended due to their broad resistance to chlorinated compounds.[7] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of safety, especially during prolonged handling.

Issue: My safety glasses keep fogging up in the lab.

Solution: While frustrating, clear vision is paramount for safety. Use impact-resistant safety goggles with indirect venting to protect against splashes.[7] If fogging persists, consider using anti-fog wipes or coatings. For tasks with a high risk of splashing, a full-face shield worn over goggles is required.[7]

PPE Protocol Workflow

This diagram outlines the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves (Inner Pair) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer Pair) Don3->Don4 Doff1 Gloves (Outer Pair) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner Pair) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 3: Step-by-Step Handling Procedures

Adherence to standardized procedures is critical for both safety and experimental reproducibility.

Experimental Protocol: Weighing and Preparing Solutions
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, solvent, glassware) within the hood.

  • Weighing:

    • Don all required PPE as outlined in Section 2.

    • Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Dissolving:

    • Add the solvent to your reaction vessel first, then slowly add the weighed compound to the solvent while stirring. This helps to prevent clumping and splashing.

    • Ensure the container is sealed or covered to prevent the release of vapors.

  • Cleanup:

    • Clean all non-disposable equipment thoroughly.

    • Dispose of all contaminated disposable items (weigh boats, gloves, wipes) in a designated hazardous waste container.

Section 4: Emergency Procedures - Spill and Exposure Management

Accidents can happen, but with proper preparation, their impact can be minimized.

FAQs - Emergency Response

Q1: What should I do in case of a small spill?

A1: For a small spill:

  • Evacuate non-essential personnel from the immediate area.[4]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[7]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]

Q2: What are the first aid measures for exposure?

A2: Immediate and appropriate first aid is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[4]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[4]

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose End Incident Reported Dispose->End

Caption: Emergency Spill Response Workflow.

Section 5: Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Troubleshooting Guide - Storage and Waste Management

Issue: I'm not sure about the correct storage conditions for this compound.

Solution: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Issue: How do I dispose of waste containing this chemical?

Solution: All waste, including contaminated PPE and absorbent materials, is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[7][8] Do not dispose of the chemical down the drain.[3][7] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]

References

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 2,4-dichloro-6-methylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Section 1: Critical Safety & Handling Protocols

Before initiating any experimental work, a thorough understanding of the hazards associated with the reagents and the final product is mandatory.

Question: What are the primary hazards I should be aware of when handling the reagents and product?

Answer: The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): This is a common chlorinating agent used in the synthesis.[1] It is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Inhalation can cause severe respiratory damage, and skin contact results in serious chemical burns.

  • This compound (Product): The final product is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause significant eye and skin irritation.[4][5]

  • Hydrogen Chloride (HCl): This is a byproduct of the reaction, particularly during the work-up/quenching step. It is a corrosive gas that can cause severe respiratory irritation.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), splash goggles, a face shield, and a lab coat.[3]

  • Ventilation: All operations must be conducted in a certified chemical fume hood with sufficient airflow to prevent vapor accumulation.[2][6]

  • Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.

  • Quenching: The quenching of residual POCl₃ is extremely exothermic. It must be performed slowly, under controlled cooling, by adding the reaction mixture to ice or an ice/water slurry. Never add water to the reaction mixture.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[2]

Section 2: Troubleshooting Guide for Reaction Scale-Up

Scaling up a chemical reaction is not merely about using larger quantities of reagents; it involves navigating new challenges in heat transfer, mass transfer, and reaction kinetics. This section addresses the most common issues in a practical Q&A format.

Question 1: My reaction yield has dropped significantly upon scale-up, and I'm observing incomplete conversion of the starting material. What's going wrong?

Answer: This is a classic scalability issue often rooted in inadequate mixing and poor temperature control. As the reactor volume increases, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.

Causality Explained: The chlorination reaction is typically performed at elevated temperatures (e.g., 80–110 °C) to drive it to completion.[1] On a small scale, a heating mantle can quickly and uniformly heat the round-bottom flask. In a large reactor, localized "cold spots" can develop if stirring is not vigorous enough, leading to slower reaction rates in those zones and incomplete conversion.

Troubleshooting Protocol:

  • Evaluate Mixing Efficiency:

    • Impeller Selection: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure top-to-bottom mixing and create a vortex.

    • Stirring Speed: Systematically increase the stirring speed (RPM) and monitor its effect on conversion.

  • Optimize Heat Transfer:

    • Heating Medium: Use a jacketed reactor with a circulating thermal fluid (e.g., silicone oil) instead of a heating mantle for more uniform heat distribution.

    • Temperature Monitoring: Place the temperature probe in the reaction medium, away from the reactor walls, to get an accurate reading of the internal temperature, not the jacket temperature.

  • Reagent Addition: At larger scales, consider subsurface addition of the limiting reagent to ensure it disperses quickly into the well-mixed bulk of the reaction.

Question 2: On a larger scale, my product is much darker, and I'm seeing significant byproduct formation during purification. How can I improve selectivity?

Answer: The formation of colored impurities and byproducts at scale is almost always linked to poor heat management, specifically the failure to control the exothermic nature of the chlorination reaction.

Causality Explained: Chlorination with reagents like phosphorus oxychloride is highly exothermic. While this heat dissipates quickly in a small flask, it can accumulate in a large reactor, causing the internal temperature to spike well above the target setpoint. These "hot spots" can accelerate decomposition pathways or side reactions, leading to the formation of polymeric or over-chlorinated impurities.

Troubleshooting Protocol:

  • Controlled Reagent Addition: The most critical control parameter is the addition rate of the chlorinating agent.

    • Slow, Metered Addition: Add the POCl₃ via a syringe pump or a dropping funnel over a prolonged period (e.g., 2-4 hours at pilot scale vs. 30 minutes at lab scale).

    • Temperature-Controlled Addition: Link the addition pump to the internal temperature probe. Program the pump to stop if the internal temperature exceeds the setpoint by a defined margin (e.g., > 5 °C) and resume only after it has cooled.

  • Enhanced Cooling Capacity: Ensure your reactor's cooling system is robust enough to handle the heat generated. Perform a simple heat-flow calculation before scaling up.

  • Solvent Choice: While patents may describe neat reactions (using POCl₃ as both reagent and solvent), at scale, the use of a high-boiling inert solvent (e.g., toluene) can help moderate the exotherm by acting as a heat sink.[1]

Table 1: Comparison of Lab vs. Pilot Scale Parameters for Exotherm Control

ParameterLab Scale (250 mL)Pilot Scale (50 L)Rationale for Change
POCl₃ Addition Time 15-30 minutes2-5 hoursSlow addition is critical to allow the cooling system to remove heat as it is generated.
Stirring Magnetic Stir BarMechanical Stirrer (Pitched Blade)Ensures rapid dispersal of reagents and uniform temperature, preventing hot spots.
Cooling Method Ice Bath (as needed)Jacketed Reactor with ChillerProvides precise, reliable, and scalable cooling capacity to manage the exotherm.
Temp. Monitoring Thermometer in flaskInternal Probe + Jacket ProbeAllows for monitoring of the actual reaction temperature and the efficiency of heat transfer.

Question 3: The work-up step involving quenching the reaction with water is violent and difficult to control at scale. Is there a safer, more manageable method?

Answer: Yes, direct quenching of a large volume of hot POCl₃ with water is extremely hazardous and should be avoided. A "reverse quench" is the standard, safer procedure at scale.

Causality Explained: The reaction of POCl₃ with water is rapid and releases a large amount of energy and HCl gas. Adding water to the reactor can create a sudden, uncontrollable exotherm and a rapid pressure increase, posing a significant risk of reactor failure or blowout.

Workflow: Safe Quenching Protocol

G cluster_0 Preparation cluster_1 Execution cluster_2 Completion & Extraction prep Prepare a separate, jacketed quench vessel containing a stirred ice/water slurry (e.g., 10 parts water to 1 part reaction mixture). cool Set quench vessel chiller to 0-5 °C. prep->cool transfer Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred quench vessel via a transfer line. cool->transfer monitor Continuously monitor the temperature of the quench vessel, ensuring it does not exceed 20-25 °C. transfer->monitor neutralize Once addition is complete, slowly add a base (e.g., 50% NaOH solution) to neutralize HCl and precipitate the product. monitor->neutralize extract Extract the product with a suitable organic solvent (e.g., Dichloromethane). [7] neutralize->extract

Caption: Workflow for a safe "reverse quench" procedure at scale.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this reaction?

A1: Based on common challenges, the most critical parameters are:

  • Temperature: The single most important factor for controlling selectivity and safety.

  • Reagent Addition Rate: Directly impacts the rate of heat generation.

  • Agitation/Stirring Speed: Crucial for ensuring efficient heat and mass transfer.

  • Reaction Time: Must be re-validated at each scale, as kinetics can be affected by mixing and heating profiles.

Q2: Are there any alternative, "greener" chlorinating agents to phosphorus oxychloride?

A2: While POCl₃ is effective and widely documented[1][7], its hazardous nature is a drawback. Research into greener alternatives is ongoing in organic synthesis. For this specific transformation, agents like thionyl chloride (SOCl₂) or oxalyl chloride could potentially be investigated, but would require significant process re-development and optimization. Their reactivity, byproduct profiles, and scalability would need to be thoroughly evaluated.

Q3: My final product purity is low after crystallization. What can I do?

A3: Low purity after crystallization points to either an inefficient crystallization process or the presence of impurities with similar solubility to your product.

  • Impurity Profile: First, identify the impurities using LC-MS or GC-MS. If they are byproducts from poor temperature control (see Question 2), the solution lies in optimizing the reaction itself.

  • Solvent Screening: Perform a solvent screen to find an optimal solvent system for crystallization—one where the product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain soluble.

  • Recrystallization: A second recrystallization from a different solvent system may be necessary.

  • Alternative Purification: If crystallization is insufficient, consider a column chromatography step with silica gel, though this can be less desirable at a very large scale due to cost and solvent usage.

Synthesis & Scalability Logic Diagram

The following diagram illustrates the key stages of the synthesis and highlights where scalability issues commonly emerge.

G cluster_synthesis Synthesis Workflow cluster_issues Common Scalability Issues start Start: Starting Materials (e.g., Diamide Precursor) reaction Reaction Stage Charge Reagents Heat to Target Temp. Add POCl₃ start->reaction:f0 workup Work-Up Stage Cool Reaction Quench (Reverse) Neutralize reaction:f2->workup:f0 isolation Isolation & Purification Extraction Solvent Swap Crystallization Dry Product workup:f2->isolation:f0 end Final Product: 2,4-Dichloro-6- methylnicotinonitrile isolation:f3->end issue1 Poor Heat Transfer: Inadequate heating leads to incomplete conversion. issue1->reaction:f1 issue2 Exotherm Runaway: Poor cooling leads to byproduct formation. issue2->reaction:f2 issue3 Violent Quench: Uncontrolled exotherm and gas evolution. issue3->workup:f1 issue4 Low Purity: Impurities co-precipitate during crystallization. issue4->isolation:f2

Caption: Key synthesis stages and their associated scalability challenges.

References

Technical Support Center: Purification of 2,4-Dichloro-6-methylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-6-methylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to facilitate your experimental success.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can have a significant impact on the outcome of subsequent reactions and the biological activity of the final products. The purification of this and related halogenated pyridine derivatives can be challenging due to the presence of closely related impurities from the synthetic process, potential for product degradation, and the specific physicochemical properties of the target molecule.

This guide provides troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Persistent Impurities After Initial Work-up

Question: My crude this compound, synthesized via chlorination of 2,4-dihydroxy-6-methylnicotinonitrile with phosphorus oxychloride (POCl₃), shows persistent impurities even after a standard aqueous work-up. What are these likely impurities and how can I remove them?

Answer:

The impurities likely stem from the chlorination reaction itself. Common culprits include:

  • Mono-chlorinated intermediates: Incomplete reaction can lead to the presence of 2-chloro-4-hydroxy-6-methylnicotinonitrile or 4-chloro-2-hydroxy-6-methylnicotinonitrile. These are more polar than your desired product.

  • Unreacted starting material: 2,4-dihydroxy-6-methylnicotinonitrile may also be present if the reaction did not go to completion. This is a significantly more polar compound.

  • Phosphorous-containing byproducts: Residual POCl₃ and its hydrolysis products (e.g., phosphoric acid) can contaminate your product.

  • Isomeric byproducts: Depending on the reaction conditions, minor isomers may form.

Troubleshooting Workflow:

G start Crude Product with Impurities wash Aqueous Wash (e.g., NaHCO₃ soln.) start->wash tlc TLC Analysis wash->tlc polar_impurities Polar Impurities Present? tlc->polar_impurities nonpolar_impurities Non-polar/Closely Eluting Impurities? polar_impurities->nonpolar_impurities No column Column Chromatography polar_impurities->column Yes recrystallization Recrystallization nonpolar_impurities->recrystallization Yes pure_product Pure Product nonpolar_impurities->pure_product No column->pure_product recrystallization->pure_product

Caption: Troubleshooting workflow for initial purification.

Detailed Protocols:

  • Acid/Base Wash: To remove acidic impurities like phosphoric acid, wash the organic layer (e.g., in dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution, followed by brine.

  • Column Chromatography: This is highly effective for separating compounds with different polarities.[1]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) to elute your less polar product, and gradually increase the polarity to elute the more polar mono-chlorinated and dihydroxy impurities. Monitor the separation using Thin Layer Chromatography (TLC).

Compound Relative Polarity Typical Elution Order (Normal Phase)
This compound (Product)LowFirst
Mono-chloro-hydroxy- intermediatesMediumSecond
2,4-Dihydroxy-6-methylnicotinonitrile (Start)HighLast (may stick to the baseline)

Table 1: Relative polarity and elution order of product and potential impurities.

Issue 2: Poor Separation in Column Chromatography

Question: I'm attempting to purify my this compound derivative using column chromatography, but I'm getting poor separation between my product and an unknown impurity. What can I do to improve the resolution?

Answer:

Poor separation in column chromatography can be due to several factors. A systematic approach to optimization is key.[1]

  • Optimize the Solvent System: The choice of eluent is critical. If your spots are too close on the TLC plate (ΔRf < 0.2), you need to screen different solvent systems.

    • Strategy: Try solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a system containing dichloromethane or toluene. These solvents interact differently with the analyte and the stationary phase, which can alter the elution order and improve separation.

  • Column Parameters:

    • Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[1]

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one, at the cost of longer run times.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different adsorbent.

    • Alumina: Can be effective for separating halogenated compounds. It is available in neutral, acidic, and basic forms, offering another variable for optimization.

    • Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be a powerful tool. Elution is typically carried out with a mixture of water and a polar organic solvent like acetonitrile or methanol.

Troubleshooting Decision Tree for Chromatography:

G start Poor Separation in Chromatography check_tlc Is ΔRf on TLC > 0.2? start->check_tlc optimize_solvent Screen Different Solvent Systems (e.g., DCM/MeOH, Toluene/EtOAc) check_tlc->optimize_solvent No check_loading Is Column Overloaded? check_tlc->check_loading Yes success Improved Separation optimize_solvent->success reduce_load Reduce Sample Load check_loading->reduce_load Yes change_stationary_phase Try Alternative Stationary Phase (Alumina, C18) check_loading->change_stationary_phase No reduce_load->success change_stationary_phase->success

Caption: Decision tree for improving chromatographic separation.

Issue 3: Difficulty with Crystallization

Question: My product appears to be relatively pure by NMR, but I am struggling to crystallize it for final purification and to obtain material for X-ray analysis. What should I try?

Answer:

Crystallization is a powerful purification technique, but it can require patience and experimentation. Here are some strategies if your initial attempts are unsuccessful:

  • Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Screening: Use small vials to test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

    • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Solvent Polarity Example Solvents
Non-polarHexanes, Toluene
IntermediateDichloromethane, Ethyl Acetate
Polar ProticEthanol, Isopropanol
Polar AproticAcetonitrile

Table 2: Common solvents for crystallization screening.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals.

    • Insulation: After dissolving your compound at an elevated temperature, place the flask in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to slow the rate of cooling.

  • Induce Crystallization: If crystals do not form spontaneously, you can try to induce nucleation.

    • Seeding: Add a tiny crystal of your pure compound to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Remove Trace Impurities: Even small amounts of impurities can inhibit crystallization. If you suspect this is the case, try passing a solution of your compound through a small plug of silica gel or activated carbon to remove highly polar or colored impurities, then attempt crystallization again.

Issue 4: Assessing Final Purity

Question: I have purified my this compound derivative. What are the best analytical methods to confirm its purity and identity?

Answer:

A combination of analytical techniques should be used to confirm both the identity and purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of your compound by showing the expected proton signals and their integrations. Purity can be estimated by the absence of signals from impurities.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be performed by adding a known amount of an internal standard to your sample.[2]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This provides a very accurate mass measurement, which can confirm the elemental composition of your molecule.[2] The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: HPLC with a UV detector is an excellent method for determining purity. A pure compound should show a single major peak. Purity is often reported as the area percentage of the main peak.[3]

    • Method Development: A C18 reversed-phase column with a mobile phase of acetonitrile and water is a good starting point.

  • Elemental Analysis:

    • This technique determines the percentage of carbon, hydrogen, and nitrogen in your sample. The experimental values should be within ±0.4% of the calculated values for your proposed formula.

Workflow for Purity and Identity Confirmation:

G start Purified Product nmr ¹H and ¹³C NMR start->nmr ms HRMS start->ms hplc HPLC-UV start->hplc confirm_structure Structure Confirmed? nmr->confirm_structure ms->confirm_structure confirm_purity Purity >95%? hplc->confirm_purity elemental Elemental Analysis final Characterized Pure Product elemental->final confirm_structure->hplc Yes repurify Repurify confirm_structure->repurify No confirm_purity->elemental Yes confirm_purity->repurify No repurify->start

Caption: Workflow for analytical characterization.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2,4-Dichloro-6-methylnicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics.[1][2] Among the myriad of available scaffolds, nitrogen-containing heterocycles, particularly substituted pyridines, remain a cornerstone of drug design due to their prevalence in biologically active molecules and their ability to engage in key interactions with protein targets.[3] This guide focuses on 2,4-Dichloro-6-methylnicotinonitrile , a highly functionalized pyridine building block that offers a unique combination of reactive sites for controlled, sequential chemical diversification.

This document provides an in-depth comparison of this compound with alternative building blocks, supported by experimental insights and protocols. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to accelerate their discovery programs. We will explore its reactivity profile, comparative advantages, and practical applications, establishing its value as a strategic tool in the synthesis of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid characterized by a pyridine ring substituted with two chlorine atoms, a methyl group, and a cyano (nitrile) group.[4][5] These substituents work in concert to define its unique reactivity, making it a powerful intermediate for constructing diverse compound libraries.

PropertyValueSource
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carbonitrilePubChem[5]
CAS Number 38367-36-1PubChem[5]
Molecular Formula C₇H₄Cl₂N₂PubChem[5]
Molecular Weight 187.03 g/mol PubChem[5]
Appearance Yellow crystalline solidLookChem[4]
Melting Point 108-112 °CLookChem[4]

The key to this building block's utility lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the ring nitrogen and the adjacent cyano group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Crucially, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is the cornerstone of its synthetic value, enabling chemists to perform sequential, site-specific modifications.

The nitrile group itself is a versatile functional handle. It is metabolically robust and can act as a hydrogen bond acceptor in ligand-protein interactions.[6] Furthermore, it can be transformed into other key functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), opening up additional avenues for chemical exploration. The methyl group at C6 provides a steric and electronic influence and can be a site for late-stage functionalization if required.

Reactivity_Profile cluster_molecule mol N / C(Cl) C(C#N) |   | C(Cl)=C(CH3) / C C4_Cl C4-Cl (Most Reactive Site) C4_Cl->mol Nucleophilic Aromatic Substitution (SNAr) (Primary) C2_Cl C2-Cl (Secondary Site) C2_Cl->mol SNAr (Secondary) CN C3-CN (Functional Handle) CN->mol Reduction/Hydrolysis CH3 C6-CH3 (Steric/Electronic Influence)

Caption: Reactivity map of this compound.

Comparative Analysis with Alternative Building Blocks

The choice of a starting scaffold can profoundly impact the efficiency and outcome of a synthetic campaign. Below, we compare this compound to other relevant dichlorinated pyridine building blocks.

FeatureThis compound 2,6-Dichloro-4-methylnicotinonitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile
CAS Number 38367-36-1875-35-491591-63-8
Molecular Weight 187.03187.03201.05
Reactivity Profile C4-Cl > C2-Cl . Excellent for sequential SNAr. C4 is highly activated by ring N and C3-CN.C6-Cl > C2-Cl . Both positions are ortho to the ring nitrogen, but C6 is often more reactive due to reduced steric hindrance and activation by the C5-CN.[7][8]C2-Cl > C5-Cl . C2 is activated by ring N. C5 reactivity is lower. Increased steric hindrance from two methyl groups.
Synthetic Advantage Predictable regioselectivity allows for the controlled, stepwise introduction of two different nucleophiles.Useful for creating scaffolds with substitution at the 2 and 6 positions. The 4-methyl group provides a different substitution pattern.Provides a more sterically hindered core, which can be useful for probing specific protein binding pockets.
Potential Drawbacks Synthesis of the starting material can be complex.May lead to mixtures if selectivity between C2 and C6 is not well-controlled.Reduced reactivity due to steric hindrance may require harsher reaction conditions.
Common Suppliers BLD Pharm[9], Cenmed Enterprises[10]LookChem[4]ChemScene[11]

Discussion of Advantages:

The primary advantage of This compound lies in its well-defined and predictable regioselectivity. The electronic activation conferred by the ring nitrogen and the C3-cyano group makes the C4 position significantly more electrophilic than the C2 position. This allows a medicinal chemist to confidently execute a synthetic plan involving:

  • Selective substitution at C4 with a desired nucleophile (e.g., an amine, alcohol, or thiol).

  • Subsequent substitution at C2 with a second, different nucleophile under potentially more forcing conditions.

This stepwise approach is highly valuable for creating densely functionalized molecules and exploring structure-activity relationships (SAR) around the pyridine core. In contrast, while isomers like 2,6-dichloro-4-methylnicotinonitrile also offer differential reactivity, the electronic environment of the two chlorine atoms is more similar, which can sometimes lead to challenges in achieving perfect regioselectivity.[7] The more substituted analogue, 2,5-dichloro-4,6-dimethylnicotinonitrile , introduces significant steric bulk, which can be an advantage for specific molecular designs but may also limit its general reactivity.[11]

Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution

This protocol describes a typical first-step SNAr reaction, targeting the more reactive C4 position of this compound with a primary amine.

Objective: To synthesize 2-chloro-4-(benzylamino)-6-methylnicotinonitrile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

    • Rationale: Performing the reaction under an inert atmosphere (nitrogen or argon) prevents the introduction of atmospheric moisture, which could interfere with the reaction, especially with sensitive reagents.

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF or MeCN (approx. 0.2 M concentration). Add DIPEA (2.0 eq) to the solution.

    • Rationale: DMF and MeCN are polar aprotic solvents that are excellent for SNAr reactions as they solvate the reactants well without interfering with the nucleophile.[12] DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

    • Rationale: A slight excess of the nucleophile ensures complete consumption of the limiting reagent (the dichloronicotinonitrile). Dropwise addition helps to control any potential exotherm.

  • Reaction and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Heating provides the necessary activation energy for the substitution. Monitoring is crucial to determine the reaction endpoint and prevent the formation of side products from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: The aqueous work-up removes the polar solvent (DMF) and the DIPEA salt. Ethyl acetate is a common organic solvent for extracting moderately polar products.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Rationale: The brine wash removes residual water from the organic phase. Drying with Na₂SO₄ ensures the complete removal of water before solvent evaporation. Column chromatography is used to separate the desired monosubstituted product from any unreacted starting material or potential disubstituted byproducts.

Workflow_SNAr start Start: Dry Flask under N2 add_reagents Add this compound, DMF, and DIPEA start->add_reagents add_nucleophile Add Benzylamine (1.1 eq) dropwise at RT add_reagents->add_nucleophile heat Heat to 60-80 °C add_nucleophile->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up: Extract with EtOAc monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify product Product: 2-chloro-4-(benzylamino)-6- methylnicotinonitrile purify->product

Caption: Experimental workflow for regioselective SNAr.

Case Studies and Applications in Drug Discovery

While this compound is a specialized building block, the core motifs it enables are highly relevant in contemporary drug discovery. The dichloropyridine and nicotinonitrile functionalities are present in numerous clinical candidates and approved drugs.

  • Kinase Inhibitors: The substituted pyridine core is a classic scaffold for kinase inhibitors, often acting as a hinge-binding motif. The ability to introduce substituents at the C2 and C4 positions allows for the precise tuning of interactions within the ATP-binding pocket of various kinases. For example, the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib features a 2,6-dichlorophenyl group, demonstrating the utility of chloro-substituents in achieving high-affinity binding.[13]

  • Thyroid Hormone Receptor Agonists: The drug candidate Resmetirom (MGL-3196) , a selective thyroid hormone receptor-β agonist, contains both a dichlorophenyl moiety and a nitrile group.[14] This highlights the value of these functional groups in achieving potency and selectivity for challenging targets.

  • Nitrile as a Bioisostere and Pharmacophore: The nitrile group is increasingly recognized not just as a synthetic handle but as a key pharmacophore. It is a metabolically stable, polar group that can act as a bioisostere for a carbonyl group or a halogen. In some cases, it can even act as a reversible covalent "warhead," reacting with cysteine or serine residues in an enzyme active site.[6][15] The presence of the nitrile in this compound provides an entry point to these advanced medicinal chemistry strategies.

Conclusion and Future Outlook

This compound stands out as a high-value building block for drug discovery. Its key strength is the predictable, regioselective reactivity of its two chlorine atoms, which enables the controlled, stepwise synthesis of complex, multi-substituted pyridine derivatives. This feature allows for efficient exploration of chemical space and rapid SAR generation, which are critical activities in modern medicinal chemistry.

Compared to its isomers and other related scaffolds, it offers a more reliable platform for sequential diversification. The additional presence of the versatile nitrile and methyl groups further enhances its utility, providing multiple points for modification and interaction with biological targets. As the demand for novel, structurally complex, and "drug-like" molecules continues to grow, the strategic application of sophisticated building blocks like this compound will be indispensable for the discovery of the next generation of medicines.

References

Efficacy of "2,4-Dichloro-6-methylnicotinonitrile" in synthesizing different heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficacy of 2,4-Dichloro-6-methylnicotinonitrile

Introduction: The Strategic Value of a Dichlorinated Pyridine Scaffold

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of foundational scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals, demands versatile and efficient synthetic routes for its elaboration.[1][2][3] Among the array of available building blocks, this compound emerges as a particularly potent and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its value lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which, coupled with the electron-withdrawing nature of the nitrile group, allows for controlled, sequential, and regioselective functionalization.[4][5]

This guide provides an in-depth, comparative analysis of the efficacy of this compound in the synthesis of key heterocyclic systems, including pyrazolo[3,4-b]pyridines, functionalized pyridines, and other fused heterocycles. We will objectively compare its performance against established alternative synthetic strategies, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, actionable framework for synthetic design. Our narrative is grounded in the principles of mechanistic causality, ensuring that every protocol is not merely a series of steps but a self-validating system of chemical logic.

Chapter 1: Synthesis of Pyrazolo[3,4-b]pyridines: A Tale of Two Rings

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, from antiviral to anti-tumor properties.[6][7] Its synthesis is a cornerstone of many drug discovery programs.

Method A: Direct Annulation Using this compound

The most direct approach utilizing our scaffold involves a condensation and cyclization reaction with hydrazine derivatives. The inherent electrophilicity of the pyridine ring, enhanced by the chloro and cyano substituents, makes it highly susceptible to nucleophilic attack.

Mechanism & Rationale: The reaction typically proceeds via an initial nucleophilic aromatic substitution (SNAr) at the C4 position by the hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carbon of the nitrile group. The C4-chloro is generally more susceptible to substitution than the C2-chloro due to electronic factors. This sequence rapidly constructs the fused bicyclic system. Subsequent treatment with another equivalent of hydrazine can lead to the formation of the 3-amino-pyrazolo[3,4-b]pyridine by displacing the remaining C2-chloro group.[8][9]

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Final Product A 2,4-Dichloro-6- methylnicotinonitrile C Step 1: Nucleophilic Attack (SNAr at C4) A->C Reacts with B Hydrazine (R-NHNH₂) B->C D Intermediate: 4-Hydrazinyl-2-chloro- nicotinonitrile C->D Forms E Step 2: Intramolecular Cyclization (N attacks CN) D->E Undergoes F Intermediate: Fused Pyrazolopyridine (C2-Chloro) E->F Yields G Step 3: Second SNAr (Optional, at C2) F->G Reacts with excess Hydrazine H 3-Amino-1-R-4-methyl- 1H-pyrazolo[3,4-b]pyridine G->H Produces

Caption: Synthesis of Pyrazolo[3,4-b]pyridines from Dichloronicotinonitrile.

Alternative Method B: The Gould-Jacobs Reaction

A classic alternative, the Gould-Jacobs reaction, constructs the pyridine ring onto a pre-existing pyrazole.[7] This method typically involves reacting a 5-aminopyrazole with a β-ketoester or a similar 1,3-dicarbonyl compound, followed by thermal cyclization.

Mechanism & Rationale: The initial step is the formation of an enamine by condensation of the 5-aminopyrazole with the dicarbonyl compound. This is followed by a thermally induced electrocyclization and subsequent elimination of water or alcohol to form the pyridine ring. The regiochemical outcome depends on the nature of the substituents on the 1,3-dicarbonyl precursor.[7]

Comparative Analysis
FeatureMethod A (Dichloronicotinonitrile)Method B (Gould-Jacobs)
Starting Materials This compound, Hydrazines5-Aminopyrazoles, 1,3-Dicarbonyl compounds
Convergence Highly convergent; rapid assembly of the core.Linear; requires pre-synthesis of substituted aminopyrazoles.
Regioselectivity Generally good, favoring initial attack at C4.Can produce mixtures of regioisomers with unsymmetrical dicarbonyls.[7]
Reaction Conditions Often requires elevated temperatures; use of polar aprotic solvents (DMF, DMSO).High temperatures required for cyclization step.
Versatility Allows for diverse substitutions on the pyrazole N1 position based on the chosen hydrazine. The C2-chloro remains for further functionalization.Versatility depends on the availability of substituted 5-aminopyrazoles and dicarbonyls.
Yields Generally moderate to high.Variable, often moderate.

Expert Insight: The dichloronicotinonitrile route offers a significant advantage in terms of synthetic efficiency and convergence. It allows for the rapid construction of a complex, functionalized core that retains a reactive handle (the C2-chloro group) for subsequent diversification, a highly desirable feature in library synthesis for drug discovery.

Chapter 2: Synthesis of Functionalized Pyridines via Selective Substitution

The true power of this compound lies in the differential reactivity of its two chlorine atoms, enabling programmed, site-selective functionalization.

Method A: Sequential SNAr on the Dichloronicotinonitrile Scaffold

The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This difference can be exploited to perform sequential reactions.

Mechanism & Rationale: The increased reactivity at C4 is attributed to better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the para-cyano group. The C2 position, while still activated, experiences less of this stabilizing effect. By carefully controlling reaction conditions (temperature, stoichiometry of the nucleophile), one can achieve selective monosubstitution at C4. The resulting 2-chloro-4-substituted-nicotinonitrile can then be subjected to a second, often more forcing, reaction with a different nucleophile to functionalize the C2 position.

G cluster_step1 Step 1: Selective C4 Substitution cluster_step2 Step 2: C2 Substitution A 2,4-Dichloro-6- methylnicotinonitrile D Milder Conditions (e.g., lower temp.) A->D Reacts with B Nucleophile 1 (Nu¹-H) B->D C Nucleophile 2 (Nu²-H) F Harsher Conditions (e.g., higher temp.) C->F E Intermediate: 2-Chloro-4-(Nu¹)-6-methyl- nicotinonitrile D->E Forms E->F Reacts with G Final Product: 2-(Nu²)-4-(Nu¹)-6-methyl- nicotinonitrile F->G Produces

Caption: Workflow for Sequential Nucleophilic Substitution.

Alternative Method B: De Novo Pyridine Synthesis (Guareschi-Thorpe)

De novo methods build the pyridine ring from acyclic precursors. The Guareschi-Thorpe synthesis, for instance, involves the condensation of a β-ketoester (or similar active methylene compound) with cyanoacetamide in the presence of a base like piperidine.[5][10]

Mechanism & Rationale: This reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by intramolecular cyclization and dehydration to furnish a 2,6-dihydroxynicotinonitrile derivative. The hydroxyl groups can then be converted to chlorides using reagents like POCl₃, but achieving the specific 2,4-dichloro-6-methyl substitution pattern requires a carefully chosen starting material (e.g., ethyl 2-cyano-3-methyl-glutaconate), which may not be readily available.

Comparative Analysis
FeatureMethod A (Sequential Substitution)Method B (Guareschi-Thorpe)
Flexibility Extremely high; allows introduction of two different nucleophiles in a controlled manner. Ideal for library synthesis.Less flexible; substitution pattern is largely determined by the acyclic precursors.
Regiocontrol Excellent, based on differential reactivity of C2 and C4 halogens.Good, but requires specific, sometimes complex, starting materials.
Scope Broad scope of nucleophiles can be used (O, N, S-based).Primarily yields dihydroxy or related pyridine derivatives.
Atom Economy Moderate; involves substitution of chlorine atoms.Can be high, depending on the specific precursors.

Expert Insight: For creating diversely substituted pyridine libraries, the sequential substitution on this compound is unparalleled. It provides a robust and predictable platform for exploring chemical space around the pyridine core. De novo syntheses are powerful but are better suited for accessing specific substitution patterns that are difficult to achieve via functionalization of a pre-formed ring.

Chapter 3: Annulation of Additional Rings: Furopyridines & Thienopyridines

Fused bicyclic systems like furopyridines and thienopyridines are important pharmacophores.[11][12][13] this compound provides an excellent entry point for their construction.

Method A: Cyclization from the Dichloronicotinonitrile Scaffold

This strategy involves reacting the dichloropyridine with a bifunctional nucleophile that can participate in two substitution reactions to form a new five-membered ring. For instance, reacting with a mercaptoacetate derivative can lead to thieno[2,3-b]pyridines.

Mechanism & Rationale: The reaction likely begins with the S-nucleophile attacking the more reactive C4 position. This is followed by an intramolecular cyclization where a carbanion generated from the active methylene group displaces the C2-chloro group. This tandem SNAr/cyclization process is a highly efficient way to build the fused thienopyridine system.[13][14]

Alternative Method B: Building the Pyridine onto a Furan/Thiophene

This approach starts with a functionalized furan or thiophene, such as a 2-aminothiophene-3-carboxylate, and constructs the pyridine ring onto it, often using a variation of the Friedländer annulation with a 1,3-dicarbonyl compound.

Expert Insight: The dichloronicotinonitrile method offers a more convergent and often more flexible route. The ability to modify the bifunctional nucleophile allows for a wide range of substituents to be installed on the newly formed furan or thiophene ring.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-phenyl-4-methyl-1H-pyrazolo[3,4-b]pyridine
  • Rationale: This protocol demonstrates the direct annulation described in Chapter 1, using phenylhydrazine to install a phenyl group at the N1 position of the pyrazole ring. DMF is used as a high-boiling polar aprotic solvent to facilitate the SNAr reactions.

  • To a solution of this compound (1.0 mmol) in 10 mL of N,N-dimethylformamide (DMF), add phenylhydrazine (2.2 mmol).

  • Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 3-Amino-1-phenyl-4-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Selective Synthesis of 2-Chloro-4-(morpholino)-6-methylnicotinonitrile
  • Rationale: This protocol illustrates the selective substitution at the C4 position as discussed in Chapter 2. The reaction is run at a moderate temperature to favor monosubstitution at the more reactive C4 position.

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of acetonitrile.

  • Add morpholine (1.1 mmol) followed by potassium carbonate (1.5 mmol) as a base.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the selective consumption of the starting material by GC-MS or TLC.

  • After cooling to room temperature, filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the title compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex heterocyclic molecules. Its key advantages are:

  • Convergent Synthesis: It allows for the rapid assembly of fused ring systems like pyrazolo[3,4-b]pyridines.

  • Programmed Regioselectivity: The differential reactivity of the C2 and C4 chlorine atoms enables controlled, sequential introduction of different functional groups.

  • Versatility: It serves as a common precursor for a vast array of substituted pyridines and fused heterocycles.

While alternative de novo syntheses have their place, particularly for accessing unique substitution patterns, the functionalization approach offered by this compound provides a superior platform for library synthesis and the exploration of structure-activity relationships in drug and materials discovery. Its strategic application can significantly shorten synthetic routes, enhance molecular diversity, and accelerate the pace of chemical innovation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-6-methylnicotinonitrile is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods are paramount for its characterization during process development, quality control, and stability testing.

This guide provides an in-depth comparison of two orthogonal analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) . As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore the principles of each technique, provide detailed experimental protocols, and present a framework for cross-validation, supported by experimental data. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish and validate fit-for-purpose analytical methods in a regulated environment. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3]

Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Expertise & Experience: The Rationale for RP-HPLC-UV

RP-HPLC is the workhorse of the pharmaceutical industry for good reason. For a molecule like this compound, which possesses moderate polarity and a UV-active chromophore (the pyridine ring system), RP-HPLC offers a superb balance of resolution, speed, and robustness for routine quality control (QC) applications.

The choice of a C18 (octadecylsilyl) stationary phase is deliberate. It provides a non-polar environment that retains the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds. The inclusion of a buffer is not strictly necessary for this neutral molecule but is good practice to maintain a consistent pH and ensure reproducible retention times, especially if acidic or basic impurities are expected. UV detection is selected for its simplicity and direct proportionality to concentration, making it ideal for quantitative analysis.

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Run Time: 10 minutes.

2. Preparation of Standards and Samples:

  • Diluent: Mobile Phase (Acetonitrile:Water, 65:35 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte, dissolve in the diluent, and dilute to fall within the calibration range.

3. System Suitability:

  • Before analysis, perform five replicate injections of a mid-range standard (e.g., 100 µg/mL).

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[1]

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale for GC-MS

GC-MS provides an orthogonal and highly specific analytical approach. Given that this compound is a semi-volatile and thermally stable molecule, it is an excellent candidate for gas chromatography. The primary advantage of this method is the unparalleled specificity offered by mass spectrometry. While HPLC-UV might struggle to resolve co-eluting impurities with similar UV spectra, MS can distinguish compounds based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[4][5]

This makes GC-MS an exceptionally powerful tool for impurity identification and for confirming the identity of the main peak, providing a higher degree of confidence in the results. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on specific ions characteristic of the analyte, effectively filtering out noise from the sample matrix.

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 186 (Molecular Ion, M⁺).

    • Qualifier Ions: m/z 151 ([M-Cl]⁺), m/z 124 ([M-Cl, -HCN]⁺).

2. Preparation of Standards and Samples:

  • Solvent: Acetone, HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using acetone as the solvent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Prepare as described for the HPLC method, using acetone as the solvent.

Visualization: Principle of Electron Ionization Fragmentation

The diagram below illustrates the expected fragmentation of this compound under Electron Ionization (EI) conditions, which forms the basis for MS detection and identification.

fragmentation cluster_main Electron Ionization (70 eV) parent Analyte Molecule (C₇H₄Cl₂N₂) MW: 186 parent_ion Molecular Ion (M⁺) m/z = 186 parent->parent_ion - e⁻ electron e⁻ electron->parent frag1 [M-Cl]⁺ m/z = 151 parent_ion->frag1 - Cl frag2 [M-Cl, -HCN]⁺ m/z = 124 frag1->frag2 - HCN

Caption: Electron Ionization fragmentation pathway for this compound.

Pillar 3: Cross-Validation Framework

Trustworthiness: Establishing Method Equivalency

Cross-validation is the process of comparing two distinct analytical methods to demonstrate that they provide equivalent results.[6] This is critical when one method may replace another, or when data from different laboratories using different methods need to be compared. The validation parameters are defined by regulatory guidelines to ensure the method is fit for its intended purpose.[7][8][9]

Visualization: Cross-Validation Workflow

The following workflow diagram outlines the key stages in the cross-validation of the HPLC-UV and GC-MS methods.

cross_validation_workflow start Define Analytical Target Profile (ATP) method_hplc Method 1: HPLC-UV (Primary Assay) start->method_hplc method_gcms Method 2: GC-MS (Orthogonal Method) start->method_gcms validation Validation Parameters Specificity Linearity & Range Accuracy (% Recovery) Precision (RSD%) LOD / LOQ Robustness method_hplc->validation method_gcms->validation analysis Analyze Identical Batches (n ≥ 3) validation->analysis comparison Statistical Comparison of Results (e.g., t-test, F-test) analysis->comparison conclusion Determine Method Equivalency or Define Method-Specific Use comparison->conclusion

Caption: Workflow for the cross-validation of two orthogonal analytical methods.

Data Presentation: Comparative Validation Summary

The following table summarizes the expected performance data from the validation of both methods, based on ICH Q2(R2) guidelines.[1][2]

Validation ParameterRP-HPLC-UV MethodGC-MS (SIM) MethodAcceptance Criteria (Typical)
Specificity Baseline resolution from known impuritiesUnique mass spectrum and qualifier ion ratiosSpecific for analyte
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 1 - 200 µg/mL0.1 - 50 µg/mLCovers 80-120% of expected concentration
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0% for drug substance
Precision (%RSD)
Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
Intermediate Precision≤ 1.5%≤ 2.0%≤ 2.0%
LOD (µg/mL) 0.3 µg/mL0.03 µg/mLMethod-dependent, demonstrate sensitivity
LOQ (µg/mL) 1.0 µg/mL0.1 µg/mLMethod-dependent, demonstrate sensitivity
Robustness Unaffected by minor changes in flow, % organicUnaffected by minor changes in oven ramp, flow%RSD of results should remain within limits

Authoritative Grounding: Method Selection Guide

The choice between RP-HPLC-UV and GC-MS is not about which method is "better," but which is more "fit for purpose."

  • Choose RP-HPLC-UV for:

    • Routine quality control and release testing where high throughput is required.

    • Assay determination in drug substance and formulated products.

    • When the impurity profile is well-characterized and known impurities are resolved.

  • Choose GC-MS for:

    • Confirmatory identity testing due to its high specificity.

    • Trace-level impurity analysis and quantitation, owing to its superior sensitivity (LOQ ~10x lower).

    • Investigational studies, such as identifying unknown degradation products or process impurities.

    • Analysis of volatile or semi-volatile related substances that are not amenable to HPLC.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. A well-equipped analytical laboratory should ideally develop and validate both methods. The RP-HPLC-UV method serves as a robust tool for routine quantitative analysis, while the GC-MS method provides an orthogonal, highly specific, and sensitive technique for confirmation and impurity investigations. By performing a thorough cross-validation as outlined in this guide, organizations can ensure data integrity, meet regulatory expectations, and maintain the highest level of quality control throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,4-Dichloro-6-methylnicotinonitrile

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are considered "privileged scaffolds" due to their prevalence in bioactive molecules.[1][2] Among these, functionalized pyridines are of paramount importance. This compound stands out as a versatile and economically attractive building block, offering two distinct reactive sites—the C2 and C4 chlorine atoms—for synthetic elaboration.[3] The ability to selectively functionalize these positions through transition metal-catalyzed cross-coupling reactions opens a gateway to a vast and underexplored chemical space, enabling the synthesis of novel pharmaceutical intermediates and advanced materials.[1][4]

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. We will move beyond simple protocol listing to explore the underlying principles of catalyst selection, with a particular focus on the critical challenge of regioselectivity. By understanding the interplay between catalysts, ligands, and reaction conditions, researchers can strategically navigate the functionalization of this key substrate.

The Central Challenge: Regioselectivity in Dihalopyridine Cross-Coupling

The core synthetic challenge presented by this compound is controlling which of the two chlorine atoms reacts. The pyridine ring is inherently π-deficient, a characteristic amplified by the electron-withdrawing nitrile group. This electronic bias renders the carbon atoms at the C2 and C4 positions more electrophilic.[2]

In the vast majority of palladium-catalyzed cross-coupling reactions involving 2,4-dihalopyridines, oxidative addition occurs preferentially at the C2 position, which is α to the ring nitrogen.[2][3][5] This "conventional" selectivity is attributed to the lower C-Cl bond dissociation energy at the C2 position and a stabilizing interaction with the nitrogen atom during the oxidative addition step.[2] However, accessing the "unconventional" C4-substituted isomer is often highly desirable for building specific molecular architectures. Achieving this reversal of selectivity is a significant synthetic hurdle that hinges almost entirely on the judicious choice of the catalytic system.[1][4]

This guide will dissect the catalytic strategies that enable chemists to selectively target either the C2 or C4 position, thereby unlocking the full synthetic potential of this substrate.

Comparative Analysis of Catalytic Systems

The choice of a specific cross-coupling reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or others—depends on the desired bond construction (C-C, C-N, etc.). Within each reaction type, the catalyst and ligand combination is the primary determinant of success and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is a cornerstone of modern synthesis due to its robustness and high functional group tolerance.[6][7][8] For this compound, this reaction is pivotal for introducing aryl, heteroaryl, or vinyl substituents.

The regiochemical outcome is profoundly influenced by the ligand complexed to the palladium center.

  • Conventional C2 Selectivity: Standard palladium sources like Pd(PPh₃)₄ or combinations of a Pd(II) precursor (e.g., Pd(OAc)₂) with simple phosphine ligands typically yield the C2-coupled product as the major isomer.[5]

  • Unconventional C4 Selectivity: Achieving high selectivity for the C4 position requires overcoming the inherent electronic preference for C2. This has been successfully accomplished through two primary strategies:

    • Sterically Hindered Ligands: The use of a very bulky N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically reverse the selectivity, favoring C4 coupling by a ratio of approximately 10:1.[1] The steric bulk of the ligand is thought to disfavor approach at the more sterically encumbered C2 position, thereby promoting reaction at C4.

    • Ligand-Free "Jeffery" Conditions: Remarkably, conducting the Suzuki-Miyaura coupling under ligand-free conditions, often with a phase-transfer catalyst like a tetraalkylammonium salt, can lead to exquisite C4 selectivity (>99:1).[1][3] This suggests a different catalytic species or mechanism may be at play compared to ligand-mediated pathways.[4]

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2,4-Dichloropyridines

Catalyst PrecursorLigandBaseSolventCoupling PartnerRegioselectivity (C4:C2)Yield (%)Reference
Pd(OAc)₂PPh₃K₃PO₄1,4-DioxaneArylboronic acidPredominantly C2High[5]
Pd₂(dba)₃IPrK₃PO₄THFArylboronic acid~10:170-90[1]
Pd(OAc)₂None (TBAB*)Na₂CO₃H₂O/TolueneArylboronic acid>99:185-95[1][3]

*TBAB = Tetrabutylammonium bromide

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a common motif in pharmaceuticals.[9][10] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[11][12]

For this compound, the catalyst system must be robust enough to couple the relatively electron-deficient chloropyridine. The choice of ligand is critical for catalyst stability and turnover.[13]

  • Catalyst System: Typically, a Pd(0) or Pd(II) precursor is used in combination with a bulky, electron-rich phosphine ligand. First-generation catalysts used ligands like P(o-tolyl)₃, while later generations employ highly effective biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group or ferrocenyl-based ligands like dppf.[9][14]

  • Regioselectivity: While specific studies on this compound are less common in the provided search results, the general principles of dichloropyridine reactivity strongly suggest that standard Buchwald-Hartwig conditions will favor amination at the C2 position. Achieving C4-selective amination would likely require a specialized ligand system, analogous to the strategies used in Suzuki-Miyaura coupling.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventCoupling PartnerExpected RegioselectivityReference
Pd(OAc)₂BINAPNaOt-BuToluenePrimary/Secondary AminePredominantly C2[9]
Pd₂(dba)₃XPhosK₃PO₄t-BuOHPrimary/Secondary AminePredominantly C2[12][14]
Pd(OAc)₂dppfCs₂CO₃1,4-DioxanePrimary/Secondary AminePredominantly C2[11]
Sonogashira, Heck, and Negishi Couplings: Expanding the Toolkit

These powerful C-C bond-forming reactions further expand the synthetic possibilities for modifying this compound.

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, typically using a dual catalytic system of palladium and copper(I) iodide.[15][16][17] It is an excellent method for introducing linear sp-hybridized carbon chains. Given the standard reactivity patterns, Sonogashira coupling is expected to occur preferentially at the C2 position. Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne.[17]

  • Heck Reaction: The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[18][19] This reaction is a powerful tool for vinylation. The regioselectivity on the alkene partner is a key consideration, but for the dichloronicotinonitrile substrate, reaction at the C2 position is the anticipated outcome under standard conditions.[20]

  • Negishi Coupling: Utilizing highly reactive organozinc reagents, the Negishi coupling is known for its high functional group tolerance and ability to form C(sp³)-C(sp²) bonds.[21][22][23] Both palladium and nickel catalysts can be employed.[22] While extremely powerful, the air and moisture sensitivity of the organozinc reagents requires stringent anhydrous reaction conditions.[22][24] The C2 position remains the most likely site of reaction.

Visualizing Catalytic Processes

dot digraph "Cross_Coupling_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; OA [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; PdII_Complex [label="L₂Pd(II)(Ar)X", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; TM [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"]; PdII_Diorgano [label="L₂Pd(II)(Ar)(R')", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; RE [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Edges Pd0 -> OA [label="+ Ar-X", color="#EA4335"]; OA -> PdII_Complex [color="#EA4335"]; PdII_Complex -> TM [label="+ R'-M", color="#FBBC05"]; TM -> PdII_Diorgano [label="- M-X", color="#FBBC05"]; PdII_Diorgano -> RE [color="#34A853"]; RE -> Pd0 [label="+ Ar-R'", color="#34A853"]; } } Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

dot digraph "Catalyst_Selection_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

// Nodes start [label="Define Target:\nFunctionalize 2,4-Dichloro-\n6-methylnicotinonitrile", shape=ellipse, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; decision [label="Desired Regioselectivity?", shape=diamond, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; c2_path [label="Target C2 Position\n(Conventional)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; c4_path [label="Target C4 Position\n(Unconventional)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; c2_catalyst [label="Select Standard Catalyst:\n- Pd(OAc)₂ / PPh₃\n- Pd₂(dba)₃ / XPhos", shape=note, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; c4_catalyst [label="Select Specialized Catalyst:\n- Pd₂(dba)₃ / IPr (NHC Ligand)\n- Ligand-Free (Jeffery Cond.)", shape=note, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; reaction [label="Perform Cross-Coupling\n(Suzuki, B-H, etc.)", shape=parallelogram, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

// Edges start -> decision; decision -> c2_path [label="C2"]; decision -> c4_path [label="C4"]; c2_path -> c2_catalyst; c4_path -> c4_catalyst; c2_catalyst -> reaction; c4_catalyst -> reaction; } } Caption: Decision workflow for catalyst selection based on target regioselectivity.

Experimental Protocols

The following protocols are representative examples drawn from authoritative literature and serve as validated starting points for methods development.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from a method demonstrating high C4-selectivity using a sterically hindered NHC ligand.[1]

Objective: To selectively couple an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • IPr ligand (8 mol %)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, IPr ligand, and K₃PO₄.

  • Add this compound and the arylboronic acid.

  • Add anhydrous THF via syringe.

  • Seal the vial and stir the reaction mixture at room temperature (or gentle heating, e.g., 40-60 °C, if required) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The high C4 selectivity is directly attributed to the IPr ligand. Its significant steric bulk hinders the palladium catalyst from accessing the C2 position, which is adjacent to the methyl group and the pyridine nitrogen, thus forcing the oxidative addition to occur at the more accessible C4 position.[1]

Protocol 2: Conventional C2-Selective Buchwald-Hartwig Amination

This protocol represents a standard method for C-N bond formation, which is expected to yield the C2-aminated product.[9][11][12]

Objective: To selectively couple a secondary amine at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Pd(OAc)₂ (2 mol %)

  • XPhos (4 mol %)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried reaction tube.

  • Add this compound, followed by anhydrous toluene and the secondary amine.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the C2-aminated product.

Causality: The combination of a palladium precursor and a bulky, electron-rich biarylphosphine ligand like XPhos creates a highly active catalyst capable of mediating the coupling of the less reactive aryl chloride. The inherent electronic properties of the substrate direct this catalyst to react preferentially at the C2 position.[2]

Conclusion and Future Outlook

The functionalization of this compound is a testament to the power and subtlety of modern cross-coupling chemistry. While conventional catalytic systems reliably provide access to C2-substituted products, the true synthetic versatility of this building block is unlocked through strategies that achieve unconventional C4-selectivity. The comparative data clearly indicate that ligand selection is the most powerful tool for controlling the site of reaction, with sterically demanding NHC ligands and ligand-free conditions providing robust pathways to C4-functionalized nicotinonitriles.[1][3]

Future research will likely focus on developing even more active and selective catalysts that can operate under milder conditions. The exploration of non-precious metal catalysts, such as those based on nickel or copper, for these transformations is also a key area of interest, driven by the need for more sustainable and cost-effective synthetic methods.[10][25] As our understanding of catalytic mechanisms deepens, the ability to predictably and selectively manipulate complex molecules like this compound will continue to expand, empowering the next generation of discovery in medicine and materials.

References

A Comparative Guide to the Large-Scale Synthesis of 2,4-Dichloro-6-methylnicotinonitrile: Cost-Effectiveness and Process Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,4-Dichloro-6-methylnicotinonitrile, a halogenated pyridine derivative, serves as a crucial building block for a range of bioactive molecules. This guide provides an in-depth technical comparison of synthetic routes to chlorinated methylnicotinonitriles, with a focus on large-scale production viability. We will dissect the synthesis of our target molecule, this compound, and compare it with a closely related and industrially relevant isomer, 2,6-dichloro-4-methylnicotinonitrile. This analysis will be grounded in experimental data, cost of raw materials, and key process metrics to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chlorinated Nicotinonitriles

Chlorinated nicotinonitrile scaffolds are prevalent in a variety of commercial products, owing to the versatile reactivity of the chloro and cyano functional groups. These groups allow for a wide array of subsequent chemical transformations, making them valuable precursors in the synthesis of complex molecular architectures. The choice of synthetic route for these intermediates on an industrial scale is a multi-faceted decision, balancing yield, purity, cost of goods, and environmental impact. This guide will illuminate these factors through a direct comparison of two synthetic pathways.

Synthetic Route Analysis: A Tale of Two Isomers

The most common and industrially scalable approach to the synthesis of dichlorinated methylnicotinonitriles involves the chlorination of their corresponding dihydroxy precursors using a dehydrative chlorinating agent, most notably phosphorus oxychloride (POCl₃).

Route 1: Synthesis of this compound

The synthesis of this compound commences with the precursor 2,4-dihydroxy-6-methylnicotinonitrile. The dihydroxy compound is treated with an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the reaction solvent in many industrial processes.

A 2,4-Dihydroxy-6-methylnicotinonitrile C Heat A->C B Phosphorus Oxychloride (POCl3) B->C D This compound C->D E Phosphorus-containing byproducts C->E A 2,6-Dihydroxy-4-methylnicotinonitrile C Heat A->C B Phosphorus Oxychloride (POCl3) B->C D 2,6-Dichloro-4-methylnicotinonitrile C->D E Phosphorus-containing byproducts C->E

A Comparative Guide to the Environmental Impact of 2,4-Dichloro-6-methylnicotinonitrile Synthesis and Its Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, particularly halogenated heterocycles like 2,4-Dichloro-6-methylnicotinonitrile, is a cornerstone of modern pharmaceutical and agrochemical development. However, the environmental footprint of these synthetic routes is coming under increasing scrutiny. This guide provides an in-depth, objective comparison of a common synthetic pathway to this compound and explores a greener, more sustainable alternative. By applying established green chemistry metrics and examining the underlying principles, we aim to equip researchers with the insights needed to make more environmentally conscious decisions in their synthetic endeavors.

The Challenge of Synthesizing Halogenated Nicotinonitriles

Nicotinonitrile derivatives are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[1] The introduction of halogen atoms, such as chlorine, can significantly enhance the efficacy of these molecules.[2] However, the synthesis of polychlorinated pyridines often involves harsh reagents and generates significant chemical waste, posing environmental and safety challenges.

A common industrial synthesis of a closely related compound, 2-chloro-4-methyl nicotinonitrile, provides a relevant case study. This process typically involves a two-step reaction sequence starting from (E)-4-(dimethylamino) yl-3-butene-2-ketone and malononitrile, followed by a chlorination/cyclization step using phosphorus oxychloride.[3] While effective, this method relies on a hazardous chlorinating agent and can produce undesirable byproducts.

A Framework for Environmental Impact Assessment: Green Chemistry Metrics

To objectively compare the environmental performance of different synthetic routes, we can utilize a set of widely accepted green chemistry metrics. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.

MetricDescriptionFormulaIdeal Value
Atom Economy (AE) Measures the efficiency of a reaction in converting reactants to the desired product.(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%100%
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents, process water) to produce a unit mass of product.Total Mass in a Process / Mass of Product1
E-Factor The mass ratio of waste to the desired product.Total Waste (kg) / Product (kg)0
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.(Mass of Product / Total Mass of Reactants) x 100%100%

These metrics provide a robust framework for evaluating and comparing the "greenness" of different synthetic strategies.[4][5][6][7][8]

Traditional Synthesis of a Dichlorinated Nicotinonitrile Derivative

A representative synthesis for a dichlorinated nicotinonitrile, 2,6-dichloro-4-methylnicotinonitrile, involves the treatment of 3-cyano-2,6-dihydroxy-4-methylpyridine with phosphorus oxychloride at elevated temperatures.[9] This method, while achieving a high yield, presents several environmental concerns.

Experimental Protocol: Synthesis of 2,6-dichloro-4-methyl-nicotinonitrile [9]

  • Combine 3-cyano-2,6-dihydroxy-4-methylpyridine (10 g, 0.07 mol) and phosphorus oxychloride (25 mL, 0.27 mol) in a heavy-walled sealed tube.

  • Heat the mixture in an oil bath at 150-180°C for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice (200 g).

  • The resulting solid is filtered to obtain the product.

Environmental Concerns:

  • Hazardous Reagents: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.

  • Energy Intensive: The reaction requires high temperatures for an extended period.

  • Waste Generation: The quenching process generates acidic wastewater, and the disposal of excess phosphorus oxychloride and its byproducts is problematic.

A Greener Alternative: The Hantzsch Pyridine Synthesis

A more environmentally benign approach to constructing the pyridine ring is the Hantzsch pyridine synthesis.[10][11] This one-pot, multi-component reaction offers a more atom-economical and less hazardous route to substituted pyridines. While not a direct replacement for the chlorination of a pre-existing pyridine ring, it represents a fundamentally greener strategy for accessing similar molecular scaffolds by building the ring with the desired substituents from the outset, thereby avoiding harsh post-modification steps.

Conceptual Greener Synthesis of a Dihydropyridine Precursor

A plausible greener route to a precursor for a substituted nicotinonitrile could involve a modified Hantzsch synthesis using readily available starting materials.

Experimental Protocol: Conceptual Hantzsch Dihydropyridine Synthesis [10]

  • In a round-bottom flask, combine an appropriate β-ketoester (2.0 eq), an aldehyde (1.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.0 eq) in a greener solvent such as ethanol.

  • Stir the mixture at reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration.

  • The resulting dihydropyridine can then be aromatized to the pyridine.

Environmental Advantages of the Hantzsch Synthesis:

  • Milder Conditions: The reaction is typically carried out under reflux in ethanol, which is a less hazardous solvent and requires lower temperatures than the traditional chlorination method.

  • Higher Atom Economy: As a condensation reaction, a significant portion of the atoms from the starting materials are incorporated into the final product.

  • Reduced Hazardous Waste: This method avoids the use of phosphorus oxychloride and the associated hazardous waste streams.

Comparative Analysis Using Green Chemistry Metrics

To illustrate the environmental benefits of the Hantzsch approach, let's perform a simplified, theoretical comparison of the two synthetic strategies for a model dichlorinated nicotinonitrile.

MetricTraditional Chlorination (Estimated)Hantzsch Synthesis (Estimated)
Atom Economy ~70-80%~85-95%
Process Mass Intensity (PMI) High (due to excess reagents and solvent for workup)Lower (fewer reagents and simpler workup)
E-Factor HighLow
Use of Hazardous Substances High (Phosphorus oxychloride)Low to Moderate

Note: These values are estimations for illustrative purposes and would require detailed experimental data for precise calculation.

Visualizing the Synthetic Pathways

Synthetic Pathways cluster_0 Traditional Synthesis cluster_1 Greener Alternative (Hantzsch) Dihydroxypyridine 3-Cyano-2,6-dihydroxy- 4-methylpyridine Dichloronicotinonitrile 2,6-Dichloro-4-methyl- nicotinonitrile Dihydroxypyridine->Dichloronicotinonitrile High Temp (150-180°C) POCl3 Phosphorus Oxychloride POCl3->Dichloronicotinonitrile Waste1 Hazardous Waste (Phosphorus byproducts, acidic water) Dichloronicotinonitrile->Waste1 Ketoester β-Ketoester Dihydropyridine Dihydropyridine Intermediate Ketoester->Dihydropyridine Ethanol, Reflux Aldehyde Aldehyde Aldehyde->Dihydropyridine Ethanol, Reflux Ammonia Ammonia Source Ammonia->Dihydropyridine Ethanol, Reflux Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization Waste2 Benign Waste (Water, Ethanol) Pyridine->Waste2

Caption: Comparison of traditional and greener synthetic routes.

Moving Towards Sustainable Synthesis

The development of novel pharmaceuticals and agrochemicals will undoubtedly continue to rely on complex organic synthesis. However, by embracing the principles of green chemistry and utilizing metrics to guide our synthetic choices, we can significantly reduce the environmental impact of these processes. While the traditional synthesis of this compound is effective, alternative strategies like the Hantzsch pyridine synthesis offer a compelling path towards more sustainable chemical manufacturing. As researchers and drug developers, the early consideration of environmental impact in synthetic route design is not just a regulatory hurdle but a scientific and ethical responsibility.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 2,4-Dichloro-6-methylnicotinonitrile (CAS No: 38367-36-1) demand a meticulous, protocol-driven approach.[1][2][3] This guide provides a comprehensive framework for its proper disposal, grounded in regulatory compliance and best laboratory practices. Our objective is to ensure that this compound, and the waste generated from its use, is managed in a manner that protects both laboratory personnel and the environment.

Core Principles: Hazard Identification and Regulatory Context

Understanding the inherent nature of a chemical is the foundation of its safe management. This compound is a halogenated organic compound containing a nitrile functional group.[4] This classification is pivotal, as it dictates the specific handling and disposal pathways required by environmental regulations.

Inherent Hazards and Chemical Profile

The primary hazards associated with this compound are its toxicity and irritant properties.[4][5] Thermal decomposition can produce highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and carbon monoxide (CO).[6][7] Therefore, all handling and disposal procedures must be designed to mitigate exposure risks.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 38367-36-1 [1][2][5]
Molecular Formula C₇H₄Cl₂N₂ [1]
Molecular Weight 187.03 g/mol [1][2][5]
Appearance Solid powder [6]

| Known Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. |[5] |

Regulatory Framework: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] As the generator of the waste, your institution is legally responsible for its management from "cradle-to-grave"—meaning from the moment it's generated until its final, safe disposal.[10]

Due to its chemical structure, this compound and materials contaminated with it are classified as hazardous waste. It falls into the category of halogenated organic compounds , which require specific disposal methods, primarily high-temperature incineration at a licensed facility.[11][12]

The Cornerstone of Compliance: Waste Segregation

Proper segregation is the most critical step in a compliant waste disposal program. The commingling of incompatible waste streams is not only a safety hazard but also a violation of regulatory standards that can lead to significantly higher disposal costs.[13] The primary rule is to never mix halogenated and non-halogenated organic wastes .[11][14]

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste contaminated with this compound.

G Diagram 1: Waste Segregation Workflow Start Waste Generated Check_Contamination Is the waste contaminated with This compound? Start->Check_Contamination Non_Hazardous Dispose as Non-Hazardous Waste (per institutional policy) Check_Contamination->Non_Hazardous No Check_Form Is the waste liquid or solid? Check_Contamination->Check_Form Yes Liquid_Waste Liquid Waste Stream Check_Form->Liquid_Waste Liquid Solid_Waste Solid Waste Stream (e.g., PPE, contaminated labware) Check_Form->Solid_Waste Solid Halogenated_Container Collect in designated 'Halogenated Organic Waste' container Liquid_Waste->Halogenated_Container Solid_Hazardous_Container Collect in designated 'Solid Hazardous Waste' container Solid_Waste->Solid_Hazardous_Container

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocols

Adherence to standardized protocols is essential for ensuring safety and compliance. The following procedures detail the disposal process for various waste streams involving this compound.

Protocol: Accumulation of Liquid Waste

This protocol applies to solutions containing this compound, such as reaction mixtures or solvent rinses.

  • Container Selection: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a chemically compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting screw cap.[14]

  • Labeling: Before adding any waste, ensure the container is clearly labeled with the words "HAZARDOUS WASTE ".[13] The label must also list the full chemical names of all constituents, including solvents. Do not use abbreviations or chemical formulas.[14]

  • Accumulation:

    • Add the liquid waste to the container, ensuring not to overfill (leave at least 10% headspace).

    • Keep a running log of the components and their approximate percentages as they are added.[13]

    • Crucially, do not add any non-halogenated solvents, strong acids, bases, or oxidizers to this container. [13]

  • Storage: Keep the waste container sealed at all times, except when actively adding waste.[14] Store it in a secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal Request: Once the container is full, submit a chemical waste pickup request to your EHS department.

Protocol: Disposal of Solid Waste

This protocol applies to any solid materials contaminated with this compound.

  • Waste Identification: This stream includes, but is not limited to:

    • Contaminated Personal Protective Equipment (PPE) such as nitrile gloves and disposable lab coats.[15]

    • Used weighing papers, bench protectors, and contaminated spill cleanup materials.[15]

    • Empty stock bottles (must be triple-rinsed with a suitable solvent; the rinsate is disposed of as liquid halogenated waste).

  • Container Selection: Use a designated "Solid Hazardous Waste" or "Contaminated Solid Debris" container. This is typically a sturdy, lined cardboard box or a plastic drum.

  • Accumulation:

    • Place all contaminated solid items directly into the designated container.

    • To minimize dust generation, do not crush or break contaminated glassware.

  • Storage and Disposal: Keep the container sealed when not in use. When full, arrange for pickup through your institution's EHS department.

Table 2: Waste Stream Management Summary

Waste Stream Description Container Type Key Segregation Rule
Neat Compound Unused or expired this compound in its original container. Original, sealed manufacturer's container. Do not open. Label as "Hazardous Waste for Disposal."
Liquid Waste Solutions containing the compound (e.g., reaction mixtures, rinsates). Labeled, sealed "Halogenated Organic Waste" container. Halogenated Only. Do not mix with non-halogenated solvents, acids, or bases.[11][13]

| Solid Waste | Contaminated gloves, paper towels, pipette tips, etc. | Labeled, sealed "Solid Hazardous Waste" container. | For dry goods only. Do not add free liquids. |

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.

  • Isolate and Ventilate: Restrict access to the spill area. If it is safe to do so, increase ventilation by working within a certified chemical fume hood.[14]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain and Clean:

    • For small powder spills, gently cover with an absorbent material like clay cat litter or a commercial spill absorbent. Avoid raising dust.[16]

    • Carefully scoop the mixture into a designated bag or container for solid hazardous waste.

    • Wipe the area with a towel dampened with a suitable solvent (e.g., ethanol or acetone).

    • Place all cleanup materials, including used PPE, into the solid hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

By implementing these structured and scientifically grounded procedures, you contribute to a culture of safety and ensure that your critical research is conducted with the utmost responsibility.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.